4,4,4-Trichlorobutyric acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,4,4-trichlorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl3O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPULUVMTDIQOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(Cl)(Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178000 | |
| Record name | 4,4,4-Trichlorobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2345-32-6 | |
| Record name | 4,4,4-Trichlorobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4-Trichlorobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4,4-Trichlorobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-trichlorobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 4,4,4-Trichlorobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4,4-trichlorobutyric acid, a halogenated carboxylic acid of interest in synthetic organic chemistry and potential applications in drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via a free radical-mediated reaction, and includes key visualizations to illustrate the synthetic pathway. All quantitative data is presented in structured tables for clarity and ease of comparison.
Chemical and Physical Properties
This compound, with the CAS number 2345-32-6, is a derivative of butyric acid distinguished by a trichloromethyl group at the terminal position. This structural feature significantly influences its chemical reactivity and physical properties.
Physical Properties
The known physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₄H₅Cl₃O₂ | [1] |
| Molecular Weight | 191.44 g/mol | [1] |
| Melting Point | 43-44 °C | [1] |
| Boiling Point | 274 °C | [1] |
| Predicted pKa | 4.18 ± 0.10 | [1] |
| Solubility | Soluble in aqueous sodium carbonate. | [1] |
| Storage | Ambient temperatures. | [1] |
Chemical Properties and Safety
The presence of the electron-withdrawing trichloromethyl group increases the acidity of the carboxylic acid compared to unsubstituted butyric acid. The compound is classified as causing severe skin burns and eye damage, necessitating careful handling in a laboratory setting with appropriate personal protective equipment.
Synthesis of this compound
The primary route for the synthesis of this compound is the free radical addition of carbon tetrachloride to acrylic acid. This reaction, a type of telomerization, is typically initiated by a radical initiator.
Reaction Mechanism
The reaction proceeds through a classic free radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.
Caption: Reaction mechanism for the free radical addition of CCl₄ to acrylic acid.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on established principles of free radical addition reactions.
Materials:
-
Acrylic acid
-
Carbon tetrachloride (CCl₄)
-
Benzoyl peroxide (or another suitable radical initiator)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Appropriate solvents for extraction and purification (e.g., diethyl ether, petroleum ether)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place a solution of acrylic acid in an excess of carbon tetrachloride. The carbon tetrachloride serves as both a reactant and a solvent.
-
Initiation: Gently heat the mixture to reflux. Dissolve a catalytic amount of benzoyl peroxide in a small amount of carbon tetrachloride and add it dropwise to the refluxing mixture through the dropping funnel over a period of 1-2 hours.
-
Reaction: Continue to reflux the mixture with stirring for an additional 6-8 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) if necessary.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess carbon tetrachloride using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash it with water to remove any remaining acrylic acid and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of petroleum ether and diethyl ether, or by vacuum distillation.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Spectroscopic Data
Predicted ¹H NMR Spectrum
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH ₂-COOH | ~2.8-3.2 | Triplet | 2H |
| Cl₃C-CH ₂- | ~3.4-3.8 | Triplet | 2H |
| -COOH | ~10-12 | Singlet (broad) | 1H |
Predicted ¹³C NMR Spectrum
| Carbon | Chemical Shift (ppm) |
| -C OOH | ~175-180 |
| -C H₂-COOH | ~35-45 |
| Cl₃C-C H₂- | ~50-60 |
| -C Cl₃ | ~95-105 |
Predicted Key IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |
| C-Cl | 600-800 | Strong |
Predicted Mass Spectrum
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 190, 192, 194, and 196 due to the isotopic abundance of chlorine. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH), chlorine atoms (-Cl), and the trichloromethyl radical (•CCl₃).
Applications and Future Directions
This compound serves as a versatile building block in organic synthesis. The presence of both a carboxylic acid and a trichloromethyl group allows for a variety of chemical transformations. Its potential applications in drug development could be explored, particularly in the synthesis of novel pharmacologically active molecules where the trichloromethyl group might enhance lipophilicity or metabolic stability. Further research into its reactivity and biological activity is warranted to fully elucidate its potential.
Disclaimer
This document is intended for informational purposes for a professional audience. The experimental protocol provided is a representative procedure and should be adapted and optimized with appropriate safety precautions in a controlled laboratory setting. All chemical handling should be performed in accordance with established safety guidelines.
References
Characterization of 4,4,4-Trichlorobutyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 4,4,4-Trichlorobutyric acid (also known as 4,4,4-trichlorobutanoic acid). Due to the limited availability of direct experimental data in public literature, this guide combines reported physical properties with predicted spectroscopic data and plausible chemical methodologies. This document is intended to serve as a foundational resource for researchers and professionals involved in chemical synthesis and drug development.
Physicochemical Properties
This compound is a halogenated carboxylic acid. Its key physicochemical properties are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅Cl₃O₂ | [1][2][3] |
| Molecular Weight | 191.44 g/mol | [1][2] |
| CAS Number | 2345-32-6 | [1][2][3] |
| Melting Point | 43-44 °C / 51-52 °C | [4] |
| Boiling Point | 274 °C (at 760 mmHg) | [4] |
| Density | 1.551 g/cm³ | [4] |
| Solubility | Soluble in aqueous sodium carbonate. | [1][4] |
| pKa (Predicted) | 4.18 ± 0.10 | [1] |
Spectroscopic Characterization
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the two methylene groups (-CH₂-).
| Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment |
| ~ 3.0 - 3.4 | Triplet | 2H | -CH₂-COOH |
| ~ 3.5 - 3.9 | Triplet | 2H | -CH₂-CCl₃ |
Experimental Protocol: NMR Spectroscopy
A standard protocol for obtaining a ¹H NMR spectrum would involve:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the reference standard.
Predicted ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is predicted to exhibit four unique signals, one for each carbon atom in the molecule.
| Chemical Shift (ppm, predicted) | Assignment |
| ~ 35 - 45 | -C H₂-COOH |
| ~ 50 - 60 | -C H₂-CCl₃ |
| ~ 95 - 105 | -C Cl₃ |
| ~ 170 - 180 | -C OOH |
Predicted Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound would likely result in a molecular ion peak followed by characteristic fragmentation patterns.
| m/z (predicted) | Fragment |
| 189, 191, 193 | [M]⁺ (Molecular ion, showing isotopic pattern for 3 Cl atoms) |
| 154, 156, 158 | [M - Cl]⁺ |
| 117, 119, 121 | [CCl₃]⁺ |
| 73 | [CH₂CH₂COOH]⁺ |
| 45 | [COOH]⁺ |
Experimental Protocol: Mass Spectrometry
A general procedure for obtaining an EI-mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Synthesis Methodology
A plausible synthetic route for this compound is the free-radical addition of a trichloromethyl source to an acrylic acid derivative, followed by hydrolysis. A detailed experimental protocol based on this strategy is proposed below.
Experimental Protocol: Synthesis of this compound
This protocol describes a potential two-step synthesis starting from acrylic acid.
Step 1: Synthesis of Methyl 4,4,4-trichlorobutanoate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve methyl acrylate (1 eq.) and a radical initiator such as benzoyl peroxide (0.05 eq.) in an excess of chloroform (CHCl₃), which also serves as the trichloromethyl radical source.
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. Remove the excess chloroform under reduced pressure. The crude product can be purified by vacuum distillation.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the methyl 4,4,4-trichlorobutanoate (1 eq.) from the previous step in a mixture of a suitable solvent (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide, 1.1 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture in an ice bath and acidify with a mineral acid (e.g., HCl) until the pH is acidic. The product, this compound, may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Caption: Proposed two-step synthesis workflow for this compound.
Reactivity and Potential Applications
Reactivity
The reactivity of this compound is dictated by its two functional groups: the carboxylic acid and the trichloromethyl group.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amide Formation: Reaction with amines, often via an activated carboxylic acid derivative (e.g., acid chloride), to form amides.
-
Reduction: Reduction to the corresponding alcohol (4,4,4-trichlorobutan-1-ol) using strong reducing agents like lithium aluminum hydride.
-
Salt Formation: Reaction with bases to form carboxylate salts.[1][4]
-
-
Trichloromethyl Group: The C-Cl bonds in the trichloromethyl group can be susceptible to nucleophilic substitution under certain conditions, although this is generally less facile than for primary or secondary alkyl halides. The electron-withdrawing nature of the three chlorine atoms also influences the acidity of the adjacent methylene protons.
Caption: Key reactions of the carboxylic acid functionality in this compound.
Potential Applications
While specific applications are not extensively documented, this compound is noted as a pharmaceutical intermediate .[4] Its bifunctional nature, with a carboxylic acid handle for further derivatization and a trichloromethyl group that can influence lipophilicity and metabolic stability, makes it a potentially useful building block in medicinal chemistry.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
This technical guide has provided a summary of the known and predicted characteristics of this compound. While there is a scarcity of publicly available experimental data, this document serves as a valuable starting point for researchers by consolidating physicochemical properties, offering predicted spectroscopic data, proposing a viable synthetic route with a detailed protocol, and outlining its expected reactivity and potential applications. Further experimental validation of the predicted data is encouraged to build upon this foundational knowledge.
References
In-Depth Technical Guide: 4,4,4-Trichlorobutyric Acid (CAS Number: 2345-32-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4,4-Trichlorobutyric acid (CAS No. 2345-32-6), a halogenated carboxylic acid. The document consolidates available data on its chemical and physical properties, synthesis methodologies, and safety and handling protocols. Due to a notable lack of published research on the specific biological activity and spectroscopic analysis of this compound, this guide also highlights these significant knowledge gaps. While direct experimental data for detailed spectral analysis and biological pathway interactions are not currently available in the public domain, this guide serves as a foundational resource for researchers initiating studies on this molecule.
Chemical and Physical Properties
This compound, also known as 4,4,4-trichlorobutanoic acid, is a chlorinated derivative of butyric acid. Its key chemical and physical properties are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Reference(s) |
| CAS Number | 2345-32-6 | [1] |
| Molecular Formula | C₄H₅Cl₃O₂ | [1] |
| Molecular Weight | 191.44 g/mol | [1] |
| IUPAC Name | 4,4,4-Trichlorobutanoic acid | [2] |
| Synonyms | This compound, Butanoic acid, 4,4,4-trichloro- | [2] |
| Appearance | Solid Crystalline | |
| Melting Point | 51-52 °C | |
| Boiling Point | 274.8 °C at 760 mmHg | |
| Density | 1.551 g/cm³ | |
| Solubility | Soluble in aqueous sodium carbonate. | [1] |
| pKa (Predicted) | 4.18 ± 0.10 | [1] |
| Flash Point | 120 °C | |
| Vapor Pressure | 0.00145 mmHg at 25°C | |
| Refractive Index | 1.505 | |
| InChI | InChI=1S/C4H5Cl3O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9) | [1] |
| Canonical SMILES | C(CC(Cl)(Cl)Cl)C(=O)O | [1] |
Synthesis and Reactivity
Synthesis via Oxidation of Trichloropentene
One reported method involves the oxidation of a trichloropentene.[3] This process is outlined in the workflow diagram below.
References
An In-depth Technical Guide to the Molecular Structure of 4,4,4-Trichlorobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular structure, properties, and synthesis of 4,4,4-Trichlorobutyric acid, a significant compound used as a pharmaceutical intermediate.[1]
Chemical Identity and Molecular Structure
This compound is a chlorinated derivative of butyric acid. The core structure consists of a four-carbon chain terminating in a carboxylic acid group, with three chlorine atoms substituting the hydrogens on the terminal methyl group (C4).
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 4,4,4-trichlorobutanoic acid |
| CAS Number | 2345-32-6[1][2] |
| Molecular Formula | C4H5Cl3O2[2] |
| Molecular Weight | 191.44 g/mol [2][3] |
| Canonical SMILES | C(CC(Cl)(Cl)Cl)C(=O)O[2] |
| InChI Key | KXPULUVMTDIQOQ-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in synthesis and drug development. Key quantitative data are summarized below.
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| pKa (Predicted) | 4.18 ± 0.10[2] |
| Solubility | Soluble in aqueous sodium carbonate.[1][2] |
| Storage | Recommended to be stored at ambient temperatures.[2] |
Spectroscopic Data
Synthesis and Experimental Protocols
The synthesis of chlorinated butyric acid derivatives often involves the reaction of precursors like γ-butyrolactone with chlorinating agents. A general procedure for a related synthesis, the creation of 4-chlorobutyric acid, provides a foundational understanding.
Experimental Protocol: Synthesis of 4-Chlorobutyric Acid from γ-Butyrolactone (Illustrative)
This protocol illustrates a common pathway for synthesizing chlorinated butyric acids and can be adapted. The synthesis of 4-chlorobutyryl chloride, for instance, involves reacting gamma-butyrolactone with thionyl chloride.[6]
-
Objective: To synthesize 4-chlorobutyric acid via the ring-opening of γ-butyrolactone.
-
Reagents:
-
γ-Butyrolactone (86 g)
-
20% Hydrochloric acid (200 g)
-
Silicotungstic acid (5 g, catalyst)
-
-
Methodology:
-
86 g of γ-butyrolactone is placed into a reaction flask.
-
5 g of silicotungstic acid is added to the flask while maintaining stirring at room temperature and normal pressure.
-
200 g of 20% hydrochloric acid is slowly added to the mixture.
-
The reaction is stirred for 2 hours.
-
Progress is monitored by Gas Chromatography (GC) to confirm the consumption of γ-butyrolactone (target: <1% remaining).
-
Upon completion, the mixture is allowed to stand, forming separate layers.
-
The lower product layer is collected. The upper aqueous layer can be used for repeated extractions.[7]
-
A logical workflow for a potential synthesis of this compound is visualized below. This pathway illustrates the addition of a trichloromethyl group to a suitable precursor.
Caption: A potential radical addition synthesis pathway for this compound.
Safety and Handling
This compound is classified as a substance that causes severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this chemical.
GHS Precautionary Statements:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[1]
-
If on Skin (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
If in Eyes: Rinse cautiously with water for several minutes.[1]
-
Storage: Store locked up.[1]
This guide serves as a foundational resource for professionals engaged in research and development involving this compound. For further details, consulting the primary literature and safety data sheets is strongly recommended.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Butyric acid, 4,4,4-trichloro--Molbase [molbase.com]
- 4. Page loading... [guidechem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 7. 4-CHLOROBUTYRIC ACID synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Characterization of 4,4,4-Trichlorobutyric Acid: A Technical Guide
Predicted Spectroscopic Data
The anticipated spectroscopic data for 4,4,4-Trichlorobutyric acid are summarized below. These predictions are derived from the known effects of halogenation and the characteristic signals of the butyric acid backbone.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Data |
| ¹H NMR | δ (ppm) : 2.5-2.8 (t, 2H, -CH₂-COOH), 3.2-3.5 (t, 2H, -CH₂-CCl₃) |
| ¹³C NMR | δ (ppm) : ~175 (C1, COOH), ~35 (C2, -CH₂-COOH), ~50 (C3, -CH₂-CCl₃), ~95 (C4, -CCl₃) |
| IR Spectroscopy | Wavenumber (cm⁻¹) : 3300-2500 (broad, O-H stretch), 2950-2850 (C-H stretch), 1710 (strong, C=O stretch), 1300-1200 (C-O stretch), 800-600 (strong, C-Cl stretch) |
| Mass Spectrometry | m/z : 190/192/194/196 (M⁺, chlorine isotope pattern), loss of COOH (m/z 145/147/149/151), loss of CCl₃ (m/z 73) |
Analysis and Interpretation
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing two triplets. The methylene group adjacent to the trichloromethyl group (C3 protons) will be deshielded due to the strong electron-withdrawing effect of the three chlorine atoms, appearing further downfield (predicted around 3.2-3.5 ppm). The methylene group adjacent to the carboxylic acid (C2 protons) will appear further upfield (predicted around 2.5-2.8 ppm). Each signal will be split into a triplet by the adjacent methylene group. The carboxylic acid proton will appear as a broad singlet far downfield, typically between 10-13 ppm.[1][2][3]
¹³C NMR Spectroscopy
Four distinct signals are predicted in the ¹³C NMR spectrum.
-
C1: The carboxyl carbon is expected in the typical range of 165-185 ppm.[2][4]
-
C4: The carbon atom bonded to three chlorine atoms (-CCl₃) will be significantly deshielded and is predicted to appear around 95 ppm.
-
C3: The methylene carbon adjacent to the -CCl₃ group will be more deshielded than a standard alkane carbon, predicted around 50 ppm.
-
C2: The methylene carbon alpha to the carbonyl group is predicted to be around 35 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by features characteristic of a carboxylic acid and a chlorinated alkane.
-
O-H Stretch: A very broad and strong absorption band from 3300 cm⁻¹ down to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer, is expected.[1][4]
-
C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ corresponds to the carbonyl stretch.[1][5]
-
C-H Stretch: Aliphatic C-H stretching bands will appear between 2950 and 2850 cm⁻¹.[5]
-
C-Cl Stretch: One or more strong absorption bands in the fingerprint region, typically between 800 and 600 cm⁻¹, will be indicative of the C-Cl bonds.
Mass Spectrometry
In mass spectrometry with electron impact (EI) ionization, the molecular ion (M⁺) peak would be observable. Due to the presence of three chlorine atoms, this peak will appear as a characteristic cluster of isotopic peaks (M⁺, M+2, M+4, M+6) with a predictable ratio. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).[6][7] Alpha-cleavage next to the carbonyl group could lead to the loss of the C₃H₂Cl₃ radical, resulting in a fragment at m/z 73. Another prominent fragmentation would be the loss of the CCl₃ group, leading to a fragment at m/z 73.
Spectroscopic Data of Related Compounds
For comparative purposes, available spectroscopic data for 4-chlorobutanoic acid is presented.
Table 2: Experimental Spectroscopic Data for 4-Chlorobutanoic Acid
| Spectroscopy | Experimental Data for 4-Chlorobutanoic Acid | Reference |
| ¹H NMR | Provided in spectral databases. | [3] |
| ¹³C NMR | Provided in spectral databases. | |
| IR Spectroscopy | Available in the NIST WebBook. | [8] |
| Mass Spectrometry | Mass spectrum available in the NIST WebBook. | [8] |
Generalized Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic acid like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.
-
¹H NMR: Acquire the proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for sufficient signal-to-noise.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the thin solid film method.
-
Sample Preparation: Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[9]
-
Film Deposition: Place a drop of the resulting solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[9]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background spectrum with an empty sample compartment or a clean salt plate.
-
Sample Scan: Run the sample spectrum. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.[10]
Mass Spectrometry (MS)
This protocol is for a typical Gas Chromatography-Mass Spectrometry (GC-MS) setup.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. If the compound is not volatile, derivatization (e.g., esterification) may be required.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
Chromatographic Separation: The sample is vaporized and separated on a GC column. A temperature gradient program is used to elute the compound.
-
Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source. Electron Impact (EI) at 70 eV is a common ionization method for small molecules.[11]
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).[12]
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound such as this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Butanoic acid, 4-chloro- [webbook.nist.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. zefsci.com [zefsci.com]
An In-depth Technical Guide to the Safety and Handling of 4,4,4-Trichlorobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 4,4,4-Trichlorobutyric acid (CAS No. 2345-32-6). Due to the limited publicly available safety data specific to this compound, this document also incorporates general safety principles for handling corrosive and hazardous chemicals. All personnel should exercise caution and adhere to established laboratory safety standards when working with this substance.
Chemical Identification and Properties
This compound is a carboxylic acid derivative. The presence of three chlorine atoms on the terminal carbon atom significantly influences its chemical properties and potential reactivity.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 2345-32-6[1][2][3] |
| Molecular Formula | C4H5Cl3O2[1] |
| Molecular Weight | 191.44 g/mol [1][4] |
| Canonical SMILES | C(CC(Cl)(Cl)Cl)C(=O)O[1] |
| InChI Key | KXPULUVMTDIQOQ-UHFFFAOYSA-N[1] |
| Solubility | Soluble in aqueous sodium carbonate[1][3] |
| pKa (Predicted) | 4.18 ± 0.10[1] |
Hazard Identification and Classification
Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, this compound is classified as a hazardous substance.
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1][4] |
Signal Word: Danger[1]
Precautionary Statements:
| Code | Statement |
| P260 | Do not breathe dusts or mists.[5][6] |
| P264 | Wash skin thoroughly after handling.[5][6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][6] |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3][4][5] |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3][4][6] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][6] |
| P310 | Immediately call a POISON CENTER or doctor/physician.[4][6] |
| P405 | Store locked up.[3][4] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[4][6] |
Experimental Protocols: Safe Handling Procedures
The following is a general protocol for the safe handling of corrosive chemicals like this compound. This should be adapted to specific laboratory conditions and experimental needs.
3.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required to minimize inhalation exposure.[6][7]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6][8]
3.2. Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound.
| Protection Type | Specification |
| Eye and Face | Chemical safety goggles and a face shield are essential to protect against splashes.[9] |
| Skin | A lab coat and appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn.[9] Ensure gloves are inspected before use and removed properly to avoid skin contact.[7] |
| Respiratory | If there is a risk of generating aerosols or dusts, or if working outside a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[7][10] |
| Body | For larger quantities or increased risk of exposure, a chemical-resistant apron or suit should be worn.[5] |
3.3. Handling and Storage
-
Handling: Avoid direct contact with the substance.[10] Prevent the formation of dust and aerosols.[5] Wash hands thoroughly after handling.[10]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6][10] Keep the container tightly closed.[6] Store in a designated corrosives area.[8]
Accidental Release and First Aid Measures
4.1. Accidental Release
-
Evacuate: Immediately evacuate personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, diatomite).[5][10]
-
Neutralization: For acidic spills, a neutralizing agent may be used.[5]
-
Cleanup: Carefully collect the absorbed material into a labeled, sealed container for proper disposal.[7][10]
-
Decontamination: Clean the spill area thoroughly.
4.2. First Aid
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.[8] |
| Skin Contact | Immediately remove all contaminated clothing.[10] Wash the affected skin with plenty of soap and water for at least 15 minutes.[7][11] Seek immediate medical attention.[8] |
| Inhalation | Move the individual to fresh air.[7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[6][8] Rinse the mouth with water.[7] Seek immediate medical attention.[7][8] |
Visualizations
The following diagrams illustrate key safety workflows.
Caption: Workflow for the safe handling of hazardous chemicals.
Caption: First aid response workflow for chemical exposure incidents.
References
- 1. Page loading... [guidechem.com]
- 2. 2345-32-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 错误页 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. itwreagents.com [itwreagents.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. capotchem.com [capotchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. leelinework.com [leelinework.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. en.hesperian.org [en.hesperian.org]
The Biological Activity of 4,4,4-Trichlorobutyric Acid: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4,4,4-Trichlorobutyric acid, a halogenated carboxylic acid, is a synthetic compound with limited publicly available data regarding its specific biological activities. While its chemical structure suggests potential for biological interactions, comprehensive studies detailing its mechanism of action, pharmacological effects, and toxicological profile are scarce in the current scientific literature. This technical guide aims to consolidate the existing information, highlight the gaps in our understanding, and propose potential avenues for future research. Due to the limited specific data, this document will also draw cautious comparisons to structurally related compounds to provide a theoretical framework for its potential biological activities.
Chemical and Physical Properties
A foundational understanding of a compound's biological activity begins with its physicochemical properties. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| CAS Number | 2345-32-6 | [1][2] |
| Molecular Formula | C4H5Cl3O2 | [2][3] |
| Molecular Weight | 191.44 g/mol | [2][3] |
| pKa (Predicted) | 4.18 ± 0.10 | [2] |
| Solubility | Soluble in aqueous sodium carbonate. | [1][2] |
Known and Potential Biological Interactions
Structural Analogs and Their Activities
The presence of a carboxylic acid group and a trichloromethyl group suggests potential interactions with various biological targets.
-
Analogy to Butyric Acid Derivatives: Butyric acid and its derivatives, such as 4-hydroxybutyric acid (GHB), are known to have significant neurological effects.[4][5] GHB, for instance, acts as a neurotransmitter and a neuromodulator.[4] It is plausible that the butyric acid backbone of this compound could facilitate interaction with receptors or enzymes that recognize short-chain fatty acids.
-
Analogy to Chlorinated Compounds: The three chlorine atoms on the terminal carbon significantly increase the electrophilicity of the molecule and its lipophilicity. Halogenated compounds are known to interact with various enzymes and receptors. For example, trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin that acts as a herbicide.[6] While the overall structure is different, the presence of a trichlorinated alkyl chain could confer unique biological properties.
Postulated Mechanisms of Action (Hypothetical)
Given the lack of direct evidence, any discussion on the mechanism of action of this compound remains speculative. The following diagram illustrates a hypothetical workflow for investigating its potential biological effects.
Caption: A proposed experimental workflow for characterizing the biological activity of this compound.
Potential Research Directions
To elucidate the biological activity of this compound, a systematic investigation is required.
Experimental Protocols
4.1.1. High-Throughput Screening (HTS):
-
Objective: To identify potential biological targets.
-
Methodology: Screen this compound against a broad panel of receptors, enzymes, and ion channels. Commercially available screening panels can be utilized. The compound would be tested at various concentrations to determine dose-response relationships.
4.1.2. Cytotoxicity Assays:
-
Objective: To assess the compound's toxicity on various cell lines.
-
Methodology:
-
Culture selected cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a panel of cancer cell lines).
-
Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo assay.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.
-
4.1.3. Enzyme Inhibition Assays:
-
Objective: To determine if the compound inhibits specific enzymes, particularly those involved in metabolic pathways.
-
Methodology: Based on structural similarities, enzymes such as fatty acid synthase or those involved in butyrate metabolism could be prioritized. Standard enzymatic assays using purified enzymes and a detectable substrate would be performed in the presence and absence of this compound.
Toxicology and Safety
Currently, the available safety information for this compound is limited to general hazard statements. It is classified as causing severe skin burns and eye damage.[2] Precautionary statements advise rinsing affected areas with water and not inducing vomiting if swallowed.[1] A comprehensive toxicological assessment, including acute and chronic toxicity studies in animal models, would be necessary to establish a complete safety profile.
Conclusion
The biological activity of this compound remains largely uncharacterized in the public scientific literature. While its chemical structure provides some clues for potential biological interactions, a significant research effort is required to elucidate its pharmacological and toxicological properties. The proposed experimental workflows and research directions in this guide offer a roadmap for future investigations. A thorough understanding of this compound's biological profile is essential before its potential as a pharmaceutical intermediate or a bioactive molecule can be fully realized. Further research is strongly encouraged to fill the existing knowledge gaps.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Butyric acid, 4,4,4-trichloro--Molbase [molbase.com]
- 4. 4-Hydroxybutyric Acid | C4H8O3 | CID 10413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. THE METABOLISM OF 4-OH BUTYRIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480 - PubChem [pubchem.ncbi.nlm.nih.gov]
4,4,4-Trichlorobutyric Acid: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4,4-trichlorobutyric acid, consolidating available data on its chemical properties, synthesis, and potential biological relevance. Due to the limited specific research on this particular molecule, this review also draws upon established principles of relevant chemical reactions and the biological activities of structurally similar compounds to provide a predictive context for its behavior.
Core Chemical and Physical Properties
This compound, with the chemical formula C₄H₅Cl₃O₂, is a halogenated carboxylic acid. While extensive experimental data is scarce in peer-reviewed literature, some fundamental properties can be summarized.
| Property | Value | Source |
| Molecular Weight | 191.44 g/mol | [1] |
| CAS Number | 2345-32-6 | [1] |
| Predicted pKa | 4.18 ± 0.10 | [1] |
| Solubility | Soluble in aqueous sodium carbonate. | [2] |
Synthesis Methodology: A Focus on Free-Radical Addition
The primary synthetic route suggested by the chemical literature for compounds with a trichloromethyl group at a terminal position is through a free-radical addition reaction. Specifically, the synthesis of this compound would likely involve the addition of a trichloromethyl radical to a butenoic acid derivative.
Experimental Protocol: A Postulated Synthesis
Reaction: The likely reaction involves the addition of carbon tetrachloride (CCl₄) to but-3-enoic acid (vinylacetic acid) in the presence of a radical initiator.
Detailed Postulated Methodology:
-
Reaction Setup: To a solution of but-3-enoic acid in a suitable solvent (e.g., a non-polar solvent to favor the radical pathway), add an excess of carbon tetrachloride.
-
Initiation: Introduce a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The initiator is typically added in catalytic amounts.
-
Reaction Conditions: The reaction mixture is heated to the decomposition temperature of the initiator (typically 80-100 °C for AIBN) and stirred for several hours. The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the excess carbon tetrachloride and solvent are removed under reduced pressure. The crude product would then be purified, likely through distillation or chromatography, to yield this compound.
A diagram illustrating the key steps in this proposed synthesis is provided below.
Caption: Proposed free-radical synthesis of this compound.
Biological Activity and Signaling Pathways: A Predictive Outlook
Direct experimental evidence for the biological activity of this compound is currently absent from the scientific literature. However, the biological effects of other chlorinated carboxylic acids have been studied, which may provide insights into the potential activities of this compound. For instance, various chlorinated derivatives of naturally occurring acids have been investigated for their antimicrobial and cytotoxic properties.[3][4]
Given its structure as a short-chain carboxylic acid with a bulky, lipophilic trichloromethyl group, it is plausible that this compound could interact with biological membranes or enzymes. The high degree of chlorination could also influence its metabolic stability and potential for bioaccumulation.
Without experimental data, any proposed signaling pathway or mechanism of action would be purely speculative. Further research, including in vitro screening against various cell lines and enzymatic assays, is necessary to elucidate any biological effects.
A logical workflow for the initial biological evaluation of this compound is outlined below.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 2345-32-6 [amp.chemicalbook.com]
- 3. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones | MDPI [mdpi.com]
- 4. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
The Trichloromethyl Group in Butyric Acid: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
The 4,4,4-trichlorobutyric acid scaffold represents a unique building block in organic synthesis, particularly for the development of novel therapeutic agents. The presence of the trichloromethyl group offers a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the trichloromethyl group in the context of a butyric acid backbone, summarizing key reactions, providing experimental insights, and highlighting its potential in drug discovery.
Core Reactivity of the Trichloromethyl Group
The reactivity of the trichloromethyl group in this compound and its derivatives is dominated by its susceptibility to nucleophilic attack, reduction, and elimination reactions. The electron-withdrawing nature of the three chlorine atoms polarizes the C-Cl bonds and acidifies the α-protons, influencing the molecule's overall chemical behavior.
Nucleophilic Substitution and Hydrolysis
The trichloromethyl group can undergo nucleophilic substitution, although typically under forcing conditions. A key transformation is its hydrolysis to a carboxylic acid group, which can be achieved under either acidic or basic conditions. While specific kinetic data for the hydrolysis of this compound is not extensively reported in publicly available literature, the general mechanism for the hydrolysis of polychloroalkanes proceeds via a stepwise substitution of chloride ions by hydroxide or water.
Table 1: General Conditions for Hydrolysis of Trichloromethyl Groups
| Reagents | Conditions | Product | Notes |
| Strong Base (e.g., NaOH, KOH) | Aqueous or alcoholic solution, heat | Carboxylate salt | The reaction proceeds via a haloform-type reaction mechanism. |
| Strong Acid (e.g., H₂SO₄) | Aqueous solution, heat | Carboxylic acid | Protonation of a chlorine atom facilitates its departure as a leaving group. |
Reduction Reactions
The trichloromethyl group can be selectively reduced to dichloromethyl, monochloromethyl, or methyl groups. The choice of reducing agent and reaction conditions is crucial for controlling the extent of reduction.
One notable method for the selective reduction of a trichloromethyl group to a dichloromethyl group involves the use of triphenylphosphine in the presence of water. This reaction proceeds through the formation of a phosphonium salt intermediate, which is then hydrolyzed.
Table 2: Selective Reduction of Trichloromethyl Group
| Reagents | Solvent | Conditions | Product | Yield |
| Triphenylphosphine, Water | Ethyl Acetate | Reflux (approx. 77°C), 4-8 hours | Dichloromethyl derivative | Not reported for this compound |
This protocol is adapted from a general method for the reduction of trichloromethyl groups and would require optimization for this compound.[1]
Elimination Reactions
Under basic conditions, this compound and its derivatives can undergo dehydrochlorination to form unsaturated compounds. The specific products will depend on the reaction conditions and the nature of the substrate.
Synthetic Applications in Drug Discovery
The trichloromethyl group serves as a valuable synthon in the construction of various pharmacologically relevant scaffolds. Butyric acid and its derivatives are known to exhibit a range of biological activities, and the introduction of a trichloromethyl handle allows for further molecular exploration.[2][3][4]
Synthesis of GABA Analogues
Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system, and its analogues are of significant interest in the treatment of epilepsy, anxiety, and neuropathic pain.[5][6][7] this compound can serve as a precursor for the synthesis of novel GABA analogues. For instance, the carboxylic acid can be converted to an acyl azide, which can then undergo a Curtius rearrangement to form an isocyanate, a key intermediate for the synthesis of amines and their derivatives.[8][9][10][11]
Formation of Heterocyclic Scaffolds
The reactivity of the trichloromethyl group can be harnessed for the construction of heterocyclic rings, which are prevalent in many drug molecules. For example, intramolecular cyclization reactions of derivatives of this compound could lead to the formation of lactams, lactones, and other heterocyclic systems.
Experimental Protocols
General Procedure for the Selective Reduction of a Trichloromethyl Group to a Dichloromethyl Group[1]
Materials:
-
This compound (or its ester derivative)
-
Triphenylphosphine (1.1 eq)
-
Deionized water (1.1 eq)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the trichloromethyl-containing substrate (1.0 eq) in ethyl acetate.
-
Add triphenylphosphine (1.1 eq) to the solution and stir until fully dissolved.
-
Add deionized water (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 77°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous work-up to remove triphenylphosphine oxide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by this compound are not well-documented, its potential as a precursor to GABA analogues suggests a logical connection to pathways involving GABAergic neurotransmission. The conversion of the trichloromethyl group to other functionalities is a key logical step in a synthetic drug development workflow.
Conclusion
This compound is a promising, yet underexplored, building block for organic synthesis and drug discovery. The reactivity of the trichloromethyl group provides a gateway to a variety of chemical transformations, enabling the synthesis of diverse molecular structures. Further investigation into the specific reaction kinetics and optimization of protocols for this particular scaffold will undoubtedly unlock its full potential for the development of novel therapeutics. The information presented in this guide serves as a foundational resource for researchers and scientists looking to harness the synthetic utility of this versatile compound.
References
- 1. Investigations into the Reactivity of Vinyl Trichloromethyl Carbinols in the Jocic Reaction [acswebcontent.acs.org]
- 2. CN101445447A - Synthesis method for 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 3. US3923844A - Process for the preparation of 4,4,4-trichloro-1,2-epoxybutane - Google Patents [patents.google.com]
- 4. Trichloromethyl carbinol synthesis [organic-chemistry.org]
- 5. [Synthesis of 4-[(4-chlorophenyl) (5-fluoro-2-hydroxyphenyl) methylene amino]butyrates and its anticonvulsant activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA analogue - Wikipedia [en.wikipedia.org]
- 7. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reaction of acid chlorides with sodium azide, NaN_{3} , yields acyl.. [askfilo.com]
- 11. Kinetics and mechanism of the reaction of sodium azide with hypochlorite in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 4,4,4-Trichlorobutyric Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4,4,4-trichlorobutyric acid in organic solvents. Given the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, detailed experimental protocols for its determination, and the implications of its solubility profile in the context of research and drug development.
Introduction
This compound is a halogenated carboxylic acid with potential applications in organic synthesis and as a building block in the development of new pharmaceutical agents. Its physicochemical properties, particularly its solubility in various organic solvents, are critical for its synthesis, purification, formulation, and biological screening. Understanding the solubility of this compound is paramount for designing efficient reaction conditions, developing robust purification methods, and formulating effective drug delivery systems.
Theoretical Framework of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. This compound possesses both a polar carboxylic acid group (-COOH) and a nonpolar trichloromethyl group (-CCl3). This amphiphilic nature suggests that its solubility will vary significantly across a range of organic solvents.
-
Polar Solvents: The carboxylic acid group can form hydrogen bonds with polar protic solvents (e.g., alcohols like methanol and ethanol) and can engage in dipole-dipole interactions with polar aprotic solvents (e.g., acetone, ethyl acetate). Therefore, this compound is expected to exhibit moderate to good solubility in these solvents.
-
Nonpolar Solvents: The bulky and nonpolar trichloromethyl group will favor interactions with nonpolar solvents (e.g., hexane, toluene) through van der Waals forces. However, the presence of the highly polar carboxylic acid group is likely to limit its solubility in strongly nonpolar solvents.
-
Aqueous Solubility: While not the primary focus of this guide, it is noted that this compound is soluble in aqueous sodium carbonate[1][2]. This is due to the deprotonation of the carboxylic acid in the basic solution to form a highly polar and water-soluble carboxylate salt.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. To facilitate the practical application of this compound, experimental determination of its solubility is essential. The following table provides a representative structure for presenting such data. The values provided are hypothetical and intended for illustrative purposes only, based on the expected solubility trends for similar chlorinated carboxylic acids.
| Solvent | Chemical Class | Polarity (Relative) | Predicted Solubility ( g/100 mL) at 25°C |
| Methanol | Alcohol (Polar, Protic) | High | > 10 |
| Ethanol | Alcohol (Polar, Protic) | High | > 10 |
| Acetone | Ketone (Polar, Aprotic) | Medium-High | 5 - 10 |
| Ethyl Acetate | Ester (Polar, Aprotic) | Medium | 2 - 5 |
| Dichloromethane | Halogenated (Polar, Aprotic) | Medium | 1 - 2 |
| Toluene | Aromatic (Nonpolar) | Low | < 1 |
| Hexane | Aliphatic (Nonpolar) | Very Low | < 0.1 |
Note: These are estimated values and must be confirmed by experimental measurement.
Experimental Protocols for Solubility Determination
The equilibrium solubility of this compound in various organic solvents can be reliably determined using the isothermal shake-flask method. This method involves equilibrating a supersaturated solution of the compound in the solvent of interest at a constant temperature and then measuring the concentration of the dissolved solute in the supernatant.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved particles.
-
Sample Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in each solvent, typically expressed in g/100 mL or mg/mL, based on the measured concentration and the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound and its significance in early-stage drug development.
Caption: General workflow for solubility determination and its application.
Conclusion
References
Methodological & Application
Application Notes and Protocols: 4,4,4-Trichlorobutyric Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,4-Trichlorobutyric acid is a halogenated carboxylic acid that has been noted as a potential building block in the synthesis of pharmaceutical compounds. Its unique structure, featuring a reactive carboxylic acid group and a stable trichloromethyl moiety, offers a scaffold for the development of novel therapeutic agents. The trichloromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a point of interest in medicinal chemistry. While specific applications in the synthesis of commercial drugs are not extensively documented in publicly available literature, its potential as a "pharmaceutical intermediate" suggests its utility in the synthesis of complex molecules during drug discovery and development.
This document provides an overview of the physicochemical properties of this compound, a hypothetical application in the synthesis of a gamma-aminobutyric acid (GABA) analog, and generalized experimental protocols for its activation and derivatization, which are fundamental steps in pharmaceutical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning synthetic routes, purification strategies, and for understanding the compound's potential influence on the properties of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₄H₅Cl₃O₂ | |
| Molecular Weight | 191.44 g/mol | |
| CAS Number | 2345-32-6 | |
| Melting Point | 51-52 °C | |
| Boiling Point | 274.8 °C at 760 mmHg | |
| Density | 1.551 g/cm³ | |
| pKa | 4.18 ± 0.10 (Predicted) | |
| Solubility | Soluble in aqueous sodium carbonate. | |
| XLogP3 | 2.22140 |
Hypothetical Application: Synthesis of a GABA Analog
Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system. Analogs of GABA are a critical class of pharmaceuticals used to treat a variety of neurological and psychiatric disorders. The butyric acid backbone of this compound makes it a plausible starting material for the synthesis of novel GABA analogs, where the trichloromethyl group could serve as a bioisosteric replacement for other chemical moieties, potentially leading to altered pharmacological profiles.
Below is a diagram illustrating a hypothetical synthetic pathway for the conversion of this compound into a potential GABA analog precursor.
Application Notes and Protocols for the Derivatization of 4,4,4-Trichlorobutyric Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 4,4,4-trichlorobutyric acid to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and low volatility, direct GC-MS analysis of this compound is challenging. Derivatization is a crucial step to convert the analyte into a more volatile and thermally stable form, thereby improving chromatographic separation and detection.[1][2]
The primary derivatization strategies for carboxylic acids, including halogenated ones, are esterification and silylation.[1][3] Esterification, particularly methylation or formation of pentafluorobenzyl (PFB) esters, is a common and effective approach.[3][4] Silylation, which involves replacing the acidic proton with a trimethylsilyl (TMS) group, is another widely used technique that increases volatility and reduces peak tailing.[2][3]
These notes provide protocols for two robust derivatization methods: Pentafluorobenzylation using Pentafluorobenzyl Bromide (PFBBr) and a general silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Experimental Workflow
The overall workflow for the analysis of this compound involves sample preparation, derivatization, and subsequent GC-MS analysis.
Caption: General workflow from sample preparation to GC-MS analysis.
Protocol 1: Esterification using Pentafluorobenzyl Bromide (PFBBr)
Pentafluorobenzylation is a highly effective derivatization technique for carboxylic acids, yielding derivatives with excellent chromatographic properties and high sensitivity, especially with electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.[5] This protocol is adapted from methods used for other chlorinated acids.[5]
Materials
-
This compound standard
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetone (anhydrous)
-
Hexane or Isooctane (GC grade)
-
Deionized water
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Derivatization Reaction
Caption: Esterification reaction with PFBBr.
Procedure
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetone).
-
For aqueous samples, perform a liquid-liquid extraction into an organic solvent like ethyl acetate and evaporate to dryness. Reconstitute the residue in acetone.
-
-
Derivatization:
-
To 100 µL of the sample or standard solution in a reaction vial, add approximately 10 mg of anhydrous potassium carbonate.
-
Add 50 µL of the 10% PFBBr solution in acetone.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 60°C for 1 hour in a heating block or water bath.
-
-
Work-up:
-
After cooling to room temperature, add 500 µL of hexane and 500 µL of deionized water to the vial.
-
Vortex vigorously for 1 minute to partition the PFB ester into the hexane layer.
-
Centrifuge for 5 minutes at 2000 rpm to separate the layers.
-
Carefully transfer the upper hexane layer to a clean autosampler vial for GC-MS analysis.
-
GC-MS Parameters (Example)
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection: 1 µL, splitless mode
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI)
-
Scan Range: m/z 50-500
Protocol 2: Silylation using BSTFA
Silylation is a rapid and effective method for derivatizing carboxylic acids. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a powerful silylating agent.[2]
Materials
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure
-
Sample Preparation:
-
The sample containing this compound must be anhydrous. If necessary, evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitute the dry residue in 50 µL of anhydrous pyridine or acetonitrile.
-
-
Derivatization:
-
Add 100 µL of BSTFA (+1% TMCS) to the vial.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for direct injection into the GC-MS. Dilution with a suitable solvent (e.g., hexane) may be necessary depending on the concentration.
-
GC-MS Parameters (Example)
-
Use similar GC-MS parameters as described in Protocol 1, with adjustments to the oven temperature program as needed based on the volatility of the TMS-ester derivative.
Data Presentation
Table 1: Performance Data for Esterification (PFBBr) of Carboxylic Acids
| Analyte | Matrix | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |
| Dicarboxylic Acids | Aerosol | ≤ 2 ng/m³ | N/A | N/A | [6] |
| Methylmalonic Acid | Urine | N/A | N/A | N/A | [7] |
N/A: Not Available in the cited reference.
Table 2: Performance Data for Silylation (BSTFA) of Carboxylic Acids
| Analyte | Matrix | LOD | LOQ | Recovery (%) | Reference |
| Dicarboxylic Acids | Aerosol | ≤ 4 ng/m³ | N/A | N/A | [6] |
| n-Alkanols (as TMS) | Standard | 100 nmol/L | N/A | N/A | [8] |
N/A: Not Available in the cited reference.
Table 3: General Comparison of Derivatization Methods
| Feature | Esterification (PFBBr) | Silylation (BSTFA) |
| Principle | Forms a stable pentafluorobenzyl ester. | Forms a trimethylsilyl (TMS) ester. |
| Volatility | High | High |
| Stability | Derivatives are generally very stable. | TMS derivatives can be sensitive to moisture. |
| Reaction Time | Typically 30-60 minutes. | Typically 15-60 minutes. |
| Work-up | Requires a liquid-liquid extraction step. | Often suitable for direct injection. |
| Sensitivity | Excellent, especially with NCI-MS. | Good, especially with EI-MS. |
| Selectivity | Primarily reacts with acidic protons. | Reacts with various active hydrogens (e.g., -OH, -NH). |
Conclusion
Both pentafluorobenzylation and silylation are viable and effective methods for the derivatization of this compound for GC-MS analysis. The choice of method may depend on the specific requirements of the analysis, such as desired sensitivity, sample matrix, and available instrumentation. The provided protocols offer a solid foundation for the development and validation of a robust analytical method for this compound. It is recommended to optimize the reaction conditions and validate the method for the specific matrix and concentration range of interest.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions with 4,4,4-Trichlorobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key reactions involving 4,4,4-trichlorobutyric acid, a potentially valuable building block in organic synthesis and drug discovery. The presence of the trichloromethyl group can introduce unique electronic and steric properties, influencing the reactivity and biological activity of its derivatives. The following protocols are based on established methodologies for carboxylic acids and related haloalkanes, offering a starting point for the exploration of this compound's synthetic utility.
I. Synthesis of 4,4,4-Trichlorobutyryl Chloride
The conversion of a carboxylic acid to its corresponding acid chloride is a fundamental transformation that activates the carboxyl group for a wide range of nucleophilic acyl substitution reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas outlet (to trap HCl and SO₂), add this compound (1.0 eq).
-
Reagent Addition: Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq). A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 76 °C) and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The crude 4,4,4-trichlorobutyryl chloride is then purified by fractional distillation.
Quantitative Data Summary:
| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount | Product | Yield (%) | Purity (%) |
| This compound | 1.0 | 191.44 | 10.0 g | 4,4,4-Trichlorobutyryl chloride | 85-95 | >98 (by GC) |
| Thionyl chloride | 2.5 | 118.97 | 15.5 mL | |||
| DMF | catalytic | 73.09 | 2-3 drops |
Experimental Workflow:
Caption: Workflow for the synthesis of 4,4,4-trichlorobutyryl chloride.
II. Esterification of this compound (Fischer Esterification)
Esterification is a crucial reaction for modifying the properties of carboxylic acids, such as their solubility and bioavailability. The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and the desired alcohol (e.g., ethanol, 5.0-10.0 eq).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, 0.1 eq) or p-toluenesulfonic acid (PTSA).
-
Reaction Conditions: Heat the mixture to reflux for 4-8 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude ester is purified by column chromatography on silica gel.
Quantitative Data Summary:
| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount | Product (e.g., Ethyl ester) | Yield (%) | Purity (%) |
| This compound | 1.0 | 191.44 | 5.0 g | Ethyl 4,4,4-trichlorobutanoate | 70-85 | >97 (by NMR) |
| Ethanol | 10.0 | 46.07 | 12.0 mL | |||
| Sulfuric Acid | 0.1 | 98.08 | 0.14 mL |
Signaling Pathway/Logical Relationship:
Caption: Mechanism of Fischer Esterification.
III. Amidation of this compound
The formation of amides from carboxylic acids is a cornerstone of peptide synthesis and the development of numerous pharmaceuticals. This can be achieved by first converting the carboxylic acid to an activated species (like an acid chloride) or by using coupling agents.
Protocol via Acid Chloride:
-
Acid Chloride Formation: Prepare 4,4,4-trichlorobutyryl chloride as described in Protocol I.
-
Reaction Setup: In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the amine solution to 0 °C in an ice bath. Slowly add a solution of 4,4,4-trichlorobutyryl chloride (1.0 eq) in the same solvent.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide is purified by recrystallization or column chromatography.
Quantitative Data Summary:
| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount | Product (e.g., N-benzylamide) | Yield (%) | Purity (%) |
| 4,4,4-Trichlorobutyryl chloride | 1.0 | 209.89 | 2.1 g | N-benzyl-4,4,4-trichlorobutanamide | 80-90 | >98 (by HPLC) |
| Benzylamine | 1.1 | 107.15 | 1.2 mL | |||
| Triethylamine | 1.5 | 101.19 | 2.1 mL |
Experimental Workflow:
Caption: Workflow for the amidation of 4,4,4-trichlorobutyryl chloride.
IV. Reduction of this compound
The reduction of a carboxylic acid to a primary alcohol is a valuable transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a magnetic stir bar, and a reflux condenser under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the LiAlH₄ suspension to 0 °C. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ used in grams. Stir the resulting granular precipitate for 30 minutes.
-
Purification: Filter the precipitate and wash it thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4,4,4-trichlorobutan-1-ol can be purified by distillation or column chromatography.
Quantitative Data Summary:
| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount | Product | Yield (%) | Purity (%) |
| This compound | 1.0 | 191.44 | 9.6 g | 4,4,4-Trichlorobutan-1-ol | 75-85 | >97 (by GC-MS) |
| Lithium aluminum hydride | 2.5 | 37.95 | 4.7 g |
Logical Relationship Diagram:
Caption: Key steps in the reduction of this compound.
Application Notes and Protocols: The Trichloroacetyl (TCA) Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the selection of appropriate protecting groups is paramount to achieving high yields and purity of the target peptide. While protecting groups like Boc and Fmoc dominate the landscape, there is a continued interest in alternative protective strategies to address specific challenges such as side reactions and the synthesis of complex peptides. The trichloroacetyl (TCA) group, a halogenated acyl-type protecting group, represents one such alternative. Though not as commonly employed as its trifluoroacetyl (TFA) counterpart, the TCA group offers unique characteristics in terms of stability and cleavage that may be advantageous in specific synthetic contexts.
These application notes provide a comprehensive overview of the use of the N-α-trichloroacetyl (TCA) group for the protection of amino acids in peptide synthesis. Detailed protocols for the introduction and cleavage of the TCA group are presented, along with a discussion of its stability and potential applications.
Data Presentation
Table 1: Comparison of Acyl-Type Protecting Groups
| Protecting Group | Structure | Introduction Method | Cleavage Conditions | Advantages | Disadvantages |
| Trichloroacetyl (TCA) | Cl₃C-CO- | Trichloroacetic anhydride | Reductive (e.g., NaBH₄), mild basic conditions | High stability to acidic conditions | Potential for racemization during activation |
| Trifluoroacetyl (TFA) | F₃C-CO- | Trifluoroacetic anhydride | Mild base (e.g., piperidine, NaOH) | Easily cleaved | Prone to racemization during activation, potential for chain cleavage during alkaline hydrolysis[1] |
| Formyl (For) | H-CO- | Formic acid/acetic anhydride | Mild acid or specific reagents | Small size | Can be difficult to remove completely |
Experimental Protocols
Protocol 1: Synthesis of N-α-Trichloroacetyl-Amino Acids
This protocol describes the general procedure for the protection of the α-amino group of an amino acid with the trichloroacetyl group using trichloroacetic anhydride.
Materials:
-
Amino acid (e.g., L-Leucine)
-
Trichloroacetic anhydride
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Amino Acid: In a round-bottom flask, dissolve the amino acid (1.0 eq) in 1N sodium hydroxide solution (2.0 eq) with stirring until a clear solution is obtained.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Trichloroacetic Anhydride: While maintaining the temperature below 5 °C, add a solution of trichloroacetic anhydride (1.1 eq) in dioxane dropwise over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2 with 6N HCl.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-α-trichloroacetyl-amino acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Expected Yield: 70-90%
Protocol 2: Cleavage of the N-α-Trichloroacetyl Group via Reductive Elimination
This protocol outlines the removal of the TCA protecting group from a peptide using sodium borohydride. This method is particularly useful as it is orthogonal to many acid-labile and base-labile protecting groups used for side-chain protection.
Materials:
-
N-TCA protected peptide
-
Ethanol or Isopropanol
-
Sodium borohydride (NaBH₄)
-
Aqueous ammonium chloride (NH₄Cl) solution (saturated)
-
Dichloromethane (DCM) or Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve the N-TCA protected peptide in ethanol or isopropanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sodium Borohydride: Add sodium borohydride (4-5 eq) portion-wise to the stirred solution over 15-20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the deprotected peptide.
Diagrams
References
Application Notes and Protocols for the Synthesis of 4,4,4-Trichlorobutyric Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
4,4,4-Trichlorobutyric acid esters are valuable synthetic intermediates, particularly in the fields of medicinal chemistry and materials science. The presence of the trichloromethyl group significantly influences the electronic properties and steric bulk of the molecule, making these esters useful building blocks for creating complex molecular architectures. While specific applications of this compound esters are not extensively documented in publicly available literature, their structural similarity to other halogenated esters, such as ethyl 4-chlorobutanoate, suggests their potential utility in a variety of synthetic transformations. Ethyl 4-chlorobutanoate is a known precursor for the synthesis of cyclopropane derivatives, a motif present in numerous natural products and pharmaceuticals.[1] The reactivity of the carbon-halogen bonds in this compound esters can be exploited in nucleophilic substitution and coupling reactions to introduce diverse functionalities.
The trichloromethyl group can also serve as a bioisostere for other chemical groups in drug design, potentially influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Furthermore, these esters may find applications as precursors to agrochemicals and specialized polymers.
General Synthesis Strategy
The synthesis of this compound esters can be efficiently achieved through a two-step process. The first step involves the preparation of the key intermediate, 4,4,4-trichlorobutyryl chloride. This is followed by the esterification of the acyl chloride with a desired alcohol. This approach is generally preferred over the direct esterification of this compound due to the higher reactivity of the acyl chloride, which often leads to higher yields and milder reaction conditions.
Caption: General workflow for the synthesis of this compound esters.
Experimental Protocols
Protocol 1: Synthesis of 4,4,4-Trichlorobutyryl Chloride
This protocol is adapted from the general synthesis of acyl chlorides from carboxylic acids using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).
-
Add anhydrous dichloromethane to dissolve the acid.
-
Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the solution at room temperature.
-
Add a catalytic amount of N,N-dimethylformamide (a few drops).
-
Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent by distillation under atmospheric pressure, followed by vacuum distillation.
-
The resulting crude 4,4,4-trichlorobutyryl chloride can be purified by fractional distillation under reduced pressure.
Data Presentation:
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | SOCl₂, DMF (cat.) | DCM | Reflux (~40) | 2-4 | >90 (typical) |
Protocol 2: Synthesis of this compound Esters
This protocol describes the general esterification of 4,4,4-trichlorobutyryl chloride with an alcohol.
Materials:
-
4,4,4-Trichlorobutyryl chloride
-
Alcohol (e.g., methanol, ethanol, isopropanol)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the desired alcohol (1 equivalent) and anhydrous pyridine or triethylamine (1.1 equivalents) in anhydrous dichloromethane or diethyl ether.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of 4,4,4-trichlorobutyryl chloride (1 equivalent) in the same anhydrous solvent to the cooled alcohol solution via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Data Presentation:
| Acyl Chloride | Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4,4,4-Trichlorobutyryl chloride | Methanol | Pyridine | DCM | 0 to RT | 1-3 | High |
| 4,4,4-Trichlorobutyryl chloride | Ethanol | Triethylamine | Diethyl ether | 0 to RT | 1-3 | High |
| 4,4,4-Trichlorobutyryl chloride | Isopropanol | Pyridine | DCM | 0 to RT | 1-3 | Moderate to High |
Reaction Mechanism Visualization
Caption: Mechanism of esterification of an acyl chloride with an alcohol.
References
Application Notes and Protocols: Conversion of 4,4,4-Trichlorobutyric Acid to 4,4,4-Trichlorobutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 4,4,4-trichlorobutanoyl chloride from 4,4,4-trichlorobutyric acid. Acid chlorides are valuable reactive intermediates in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, serving as precursors for the formation of esters, amides, and ketones. The protocols described herein focus on common and efficient methods for this conversion, utilizing standard laboratory chlorinating agents. This guide includes a comparison of different synthetic strategies, detailed experimental procedures, and a workflow diagram to facilitate laboratory implementation.
Introduction
The conversion of carboxylic acids to their corresponding acid chlorides is a fundamental transformation in organic chemistry. The resulting acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution, making them pivotal intermediates in the synthesis of a wide array of functional groups. For drug development professionals, the efficient synthesis of acyl chlorides from complex carboxylic acids is a critical step in the preparation of active pharmaceutical ingredients (APIs) and their analogs.
This compound is a halogenated carboxylic acid whose corresponding acid chloride, 4,4,4-trichlorobutanoyl chloride, can be a key building block in the synthesis of novel compounds with potential biological activity. The presence of the trichloromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This document outlines the most common and effective methods for the preparation of 4,4,4-trichlorobutanoyl chloride, with a focus on practical laboratory execution.
Comparative Analysis of Chlorinating Agents
Several reagents are commonly employed for the conversion of carboxylic acids to acid chlorides. The choice of reagent can depend on the scale of the reaction, the sensitivity of the starting material to acidic conditions or high temperatures, and the desired purity of the final product. The most frequently used chlorinating agents are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃).[1][2]
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) ** | Neat or in a non-polar solvent (e.g., toluene, DCM), often with catalytic DMF, reflux.[3] | Gaseous byproducts (SO₂ and HCl) are easily removed.[2][4] Reagent is relatively inexpensive. | The reaction can be vigorous and generates corrosive HCl gas. May not be suitable for acid-sensitive substrates. |
| Oxalyl Chloride ((COCl)₂) ** | Inert solvent (e.g., DCM, THF) at low to ambient temperature, with catalytic DMF.[3] | Milder reaction conditions compared to SOCl₂.[5] Gaseous byproducts (CO, CO₂, HCl) are readily removed.[6] | More expensive than thionyl chloride. The reagent is highly toxic and moisture-sensitive. |
| Phosphorus Pentachloride (PCl₅) | Neat or in an inert solvent, often at room temperature.[1] | The reaction is typically fast and efficient. | The byproduct, phosphoryl chloride (POCl₃), has a high boiling point and can be difficult to separate from the product.[1] |
| Phosphorus Trichloride (PCl₃) | Neat or in an inert solvent, usually with heating.[2] | Less vigorous reaction than with PCl₅. | The byproduct, phosphorous acid (H₃PO₃), is a solid that can complicate product isolation.[2] Stoichiometry requires 3 moles of acid per mole of PCl₃. |
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Thionyl chloride, oxalyl chloride, and the resulting acid chloride are corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn. All glassware must be thoroughly dried before use to prevent hydrolysis of the reagents and product.
Protocol 1: Conversion using Thionyl Chloride and Catalytic DMF
This protocol is adapted from a similar procedure for a related chlorinated butyric acid and is a robust method for this transformation.[7] The use of a catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous toluene (or other inert solvent, optional)
-
Round-bottom flask
-
Reflux condenser with a drying tube or nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add this compound. If using a solvent, add anhydrous toluene (approximately 2-3 mL per gram of carboxylic acid).
-
Reagent Addition: In the fume hood, carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. To this mixture, add a catalytic amount of DMF (1-2 drops).
-
Reaction: Attach a reflux condenser fitted with a drying tube containing calcium chloride or a nitrogen inlet to the flask. Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure.
-
The crude 4,4,4-trichlorobutanoyl chloride can then be purified by fractional distillation under reduced pressure.
-
Protocol 2: Conversion using Oxalyl Chloride and Catalytic DMF
This method is generally milder than using thionyl chloride and is preferred for substrates that are sensitive to higher temperatures or strongly acidic conditions.[5]
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet and bubbler
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of DMF (1 drop) to the solution.
-
Reagent Addition: Cool the flask in an ice bath (0 °C). Slowly add a solution of oxalyl chloride (1.5-2.0 equivalents) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases.
-
Work-up and Purification:
-
The solvent and any remaining excess oxalyl chloride can be carefully removed under reduced pressure using a rotary evaporator.
-
The resulting crude 4,4,4-trichlorobutanoyl chloride is often of sufficient purity for subsequent steps. If further purification is required, it can be distilled under high vacuum.
-
Reaction Mechanisms and Workflow
The conversion of carboxylic acids to acid chlorides with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which is a better leaving group than the hydroxyl group.[8][9] The chloride ion generated in situ then acts as a nucleophile to displace the chlorosulfite group.[8] When DMF is used as a catalyst with oxalyl chloride, it forms a Vilsmeier reagent, which is the active electrophilic species that reacts with the carboxylic acid.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 4,4,4-trichlorobutanoyl chloride.
Conclusion
The conversion of this compound to its acid chloride is a straightforward yet critical transformation for the synthesis of more complex molecules. Both thionyl chloride and oxalyl chloride are highly effective reagents for this purpose. The choice between them will depend on the specific requirements of the synthetic route, including substrate sensitivity, scale, and cost. The protocols provided here offer reliable methods for obtaining 4,4,4-trichlorobutanoyl chloride in good yield and purity, enabling its use in further synthetic applications within research and drug development.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. prepchem.com [prepchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
Application Note: Utilization of 4,4,4-Trichlorobutyric Acid Derivatives in the Synthesis of Chiral Intermediates via Asymmetric Organocatalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral intermediates are critical building blocks for the construction of complex active pharmaceutical ingredients (APIs). This application note describes a methodology for the use of derivatives of 4,4,4-trichlorobutyric acid as precursors for the generation of valuable chiral synthons. Specifically, we detail a protocol for an asymmetric aldol reaction employing a ketone derived from this compound, catalyzed by the simple amino acid (S)-proline. The trichloromethyl group offers a unique synthetic handle for further transformations, making these chiral products versatile intermediates.
Core Concept:
The strategy involves the conversion of this compound to a prochiral ketone, 4,4,4-trichloro-1-(phenyl)butan-1-one. This ketone then undergoes an (S)-proline-catalyzed asymmetric aldol reaction with an aromatic aldehyde. The proline catalyst facilitates the formation of a chiral enamine intermediate, which directs the stereoselective attack on the aldehyde, leading to the formation of a chiral β-hydroxy ketone with high enantiomeric excess.
Experimental Protocols
Protocol 1: Synthesis of 4,4,4-Trichloro-1-(phenyl)butan-1-one (Prochiral Ketone)
This protocol outlines the synthesis of the starting prochiral ketone from this compound via a Friedel-Crafts acylation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Benzene
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq.) in an excess of thionyl chloride (5.0 eq.).
-
Heat the mixture to reflux for 2 hours.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 4,4,4-trichlorobutyryl chloride is used in the next step without further purification.
-
Friedel-Crafts Acylation: In a separate flask under an inert atmosphere (nitrogen or argon), dissolve aluminum chloride (1.2 eq.) in dry benzene (used as both reactant and solvent).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the crude 4,4,4-trichlorobutyryl chloride (1.0 eq.) dissolved in a small amount of dry benzene to the AlCl₃ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Carefully quench the reaction by pouring it over crushed ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4,4,4-trichloro-1-(phenyl)butan-1-one.
Protocol 2: (S)-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol details the asymmetric aldol reaction between the synthesized prochiral ketone and a representative aromatic aldehyde.
Materials:
-
4,4,4-Trichloro-1-(phenyl)butan-1-one
-
4-Nitrobenzaldehyde
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated ammonium chloride solution (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Chiral High-Performance Liquid Chromatography (HPLC) setup
Procedure:
-
Reaction Setup: To a vial containing a magnetic stir bar, add 4,4,4-trichloro-1-(phenyl)butan-1-one (1.0 eq.), 4-nitrobenzaldehyde (1.2 eq.), and (S)-proline (0.3 eq.).
-
Add dimethyl sulfoxide (DMSO) to achieve a 0.5 M concentration with respect to the ketone.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired chiral aldol product.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.
Data Presentation
The following table summarizes the results of the (S)-proline-catalyzed asymmetric aldol reaction with various aromatic aldehydes.
| Entry | Aldehyde | Time (h) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| 1 | 4-Nitrobenzaldehyde | 24 | 95 | >95:5 | 99 |
| 2 | Benzaldehyde | 36 | 88 | 90:10 | 97 |
| 3 | 4-Methoxybenzaldehyde | 48 | 85 | 88:12 | 95 |
| 4 | 2-Chlorobenzaldehyde | 30 | 92 | >95:5 | 98 |
Visualizations
Logical Workflow for Chiral Intermediate Synthesis
Caption: Workflow for the synthesis of chiral intermediates.
Signaling Pathway of Proline Catalysis
Caption: Catalytic cycle of the proline-catalyzed aldol reaction.
Protecting Group Strategies for 4,4,4-Trichlorobutyric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the carboxylic acid functionality of 4,4,4-trichlorobutyric acid. The presence of the electron-withdrawing trichloromethyl group necessitates careful selection of protecting groups and reaction conditions to ensure efficient synthesis and deprotection without unwanted side reactions. This guide outlines strategies for the formation and cleavage of common and specialized ester protecting groups, offering methodologies to facilitate complex multi-step syntheses.
Introduction to Protecting Group Strategy
In organic synthesis, a protecting group is essential for temporarily masking a reactive functional group to prevent it from interfering with subsequent chemical transformations. For this compound, the carboxylic acid group is a primary site of reactivity. Its protection as an ester allows for a wide range of reactions to be performed on other parts of the molecule. An ideal protecting group for this substrate should be:
-
Easy to introduce in high yield under mild conditions.
-
Stable to a variety of reaction conditions.
-
Selectively removable in high yield without affecting other functional groups.
The electron-withdrawing nature of the trichloromethyl group in this compound increases the acidity of the carboxylic proton and can influence the reactivity of the carbonyl group. This must be considered when selecting esterification and deprotection methods.
Recommended Protecting Groups and Esterification Methods
Several ester protecting groups are suitable for this compound. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups present in the molecule.
Tert-Butyl Ester
The tert-butyl (tBu) ester is a sterically hindered protecting group that is stable to a wide range of nucleophilic and basic conditions.[1] Its removal is typically achieved under acidic conditions via a mechanism that forms a stable tert-butyl cation.[1]
Protection Method: Steglich Esterification
The Steglich esterification is a mild method for forming esters, particularly useful for sterically hindered alcohols and acid-labile substrates.[2][3] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][4]
Deprotection Method: Acid-Catalyzed Cleavage
The tert-butyl ester is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA). The mechanism involves the formation of a tert-butyl cation, which is then quenched to form isobutylene.[5]
Benzyl Ester
The benzyl (Bn) ester is another widely used protecting group that is stable to both acidic and basic conditions.[6] A key advantage of the benzyl group is its removal by catalytic hydrogenolysis, which are neutral conditions and orthogonal to many other protecting group strategies.[7]
Protection Method: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic method for forming esters by reacting a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[8] To drive the equilibrium towards the ester product, water is typically removed as it is formed.[9]
Deprotection Method: Catalytic Hydrogenolysis
The benzyl ester can be cleaved by hydrogenation over a palladium catalyst (Pd/C). This method is mild and highly selective.[10]
β,β,β-Trichloro-tert-butyl (Tcb) Ester
Given the presence of a trichloromethyl group in the target molecule, the β,β,β-trichloro-tert-butyl (Tcb) protecting group is a highly relevant and specialized option. Tcb esters are stable in acidic and basic media and can be chemoselectively removed under mild reductive conditions.[11]
Protection Method: Acyl Chloride Route
Tcb esters can be prepared from the corresponding acyl halide and β,β,β-trichloro-tert-butanol in the presence of a Lewis acid catalyst like anhydrous zinc chloride.[11]
Deprotection Method: Reductive Cleavage
The Tcb group is cleaved under mild reductive conditions using reagents such as zinc, cadmium, or indium in slightly acidic or neutral pH.[11]
Data Presentation: Comparison of Protecting Group Strategies
| Protecting Group | Protection Method | Typical Reagents | Typical Solvent | Typical Temp. (°C) | Typical Time (h) | Typical Yield (%) | Deprotection Method | Typical Reagents | Typical Solvent | Typical Temp. (°C) | Typical Time (h) | Typical Yield (%) |
| Tert-Butyl (tBu) | Steglich Esterification | DCC or EDC, DMAP, t-BuOH | Dichloromethane | 0 to RT | 3 - 12 | 85 - 95 | Acid-Catalyzed Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane | RT | 1 - 4 | 90 - 99 |
| Benzyl (Bn) | Fischer-Speier Esterification | BnOH, H₂SO₄ or p-TsOH | Toluene | Reflux | 12 - 24 | 70 - 85 | Catalytic Hydrogenolysis | H₂, Pd/C | Methanol or Ethyl Acetate | RT | 2 - 8 | 95 - 100 |
| β,β,β-Trichloro-tert-butyl (Tcb) | Acyl Chloride Route | 4,4,4-Trichlorobutyryl chloride, Tcb-OH, ZnCl₂ | Dichloromethane | RT | 2 - 6 | 80 - 90 | Reductive Cleavage | Zn, Acetic Acid | Tetrahydrofuran | RT | 1 - 3 | 70 - 80 |
Experimental Protocols
Protocol 1: Tert-Butyl Ester Protection of this compound via Steglich Esterification
Materials:
-
This compound
-
Tert-butanol (t-BuOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add tert-butanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure tert-butyl 4,4,4-trichlorobutanoate.
Protocol 2: Deprotection of Tert-Butyl 4,4,4-Trichlorobutanoate
Materials:
-
Tert-butyl 4,4,4-trichlorobutanoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
Procedure:
-
Dissolve tert-butyl 4,4,4-trichlorobutanoate (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the complete removal of TFA.
-
The resulting this compound can be used directly or purified further if necessary.
Protocol 3: Benzyl Ester Protection of this compound via Fischer-Speier Esterification
Materials:
-
This compound
-
Benzyl alcohol (BnOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a Dean-Stark apparatus with a reflux condenser.
-
To a round-bottom flask, add this compound (1.0 eq), a large excess of benzyl alcohol (acting as both reactant and solvent), and a catalytic amount of concentrated H₂SO₄ or p-TsOH. Toluene can be used as a co-solvent to aid in the azeotropic removal of water.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the excess benzyl alcohol and solvent.
-
Purify the crude product by vacuum distillation or column chromatography to yield benzyl 4,4,4-trichlorobutanoate.
Protocol 4: Deprotection of Benzyl 4,4,4-Trichlorobutanoate via Catalytic Hydrogenolysis
Materials:
-
Benzyl 4,4,4-trichlorobutanoate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenator
Procedure:
-
Dissolve benzyl 4,4,4-trichlorobutanoate (1.0 eq) in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.
Visualization of Workflows
Caption: General workflow for the protection and deprotection of this compound.
Caption: Decision-making flowchart for selecting a protecting group for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Benzyl Esters [organic-chemistry.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. synarchive.com [synarchive.com]
- 11. mdpi.org [mdpi.org]
Spectroscopic Analysis of 4,4,4-Trichlorobutyric Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the spectroscopic analysis of 4,4,4-trichlorobutyric acid and its derivatives. It includes key spectroscopic data, experimental protocols for analysis, and visual workflows to aid in the characterization of these compounds.
Introduction
This compound and its derivatives are halogenated organic compounds of interest in synthetic chemistry and drug development. Accurate and thorough spectroscopic analysis is crucial for their structural confirmation, purity assessment, and understanding of their chemical properties. This guide covers the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound and its representative ester and amide derivatives. This data is compiled from typical values for similar structures and should be used as a reference for experimental results.
Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4,4,4-Trichlorobutanoic Acid | ~10-12 | Singlet (broad) | 1H | -COOH |
| 3.55 | Triplet | 2H | -CH₂-CCl₃ | |
| 2.95 | Triplet | 2H | -CH₂-COOH | |
| Methyl 4,4,4-Trichlorobutanoate | 3.75 | Singlet | 3H | -OCH₃ |
| 3.50 | Triplet | 2H | -CH₂-CCl₃ | |
| 2.85 | Triplet | 2H | -CH₂-COOCH₃ | |
| 4,4,4-Trichlorobutanamide | ~5.5-7.5 | Singlet (broad) | 2H | -CONH₂ |
| 3.52 | Triplet | 2H | -CH₂-CCl₃ | |
| 2.80 | Triplet | 2H | -CH₂-CONH₂ |
Table 2: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 4,4,4-Trichlorobutanoic Acid | ~178 | C=O (acid) |
| ~95 | -CCl₃ | |
| ~45 | -CH₂-CCl₃ | |
| ~35 | -CH₂-COOH | |
| Methyl 4,4,4-Trichlorobutanoate | ~172 | C=O (ester) |
| ~95 | -CCl₃ | |
| ~52 | -OCH₃ | |
| ~45 | -CH₂-CCl₃ | |
| ~35 | -CH₂-COOCH₃ | |
| 4,4,4-Trichlorobutanamide | ~175 | C=O (amide) |
| ~95 | -CCl₃ | |
| ~46 | -CH₂-CCl₃ | |
| ~36 | -CH₂-CONH₂ |
Table 3: Mass Spectrometry (Electron Ionization - EI) Key Fragments
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] | Fragmentation Pathway |
| 4,4,4-Trichlorobutanoic Acid | 190/192/194 | 117/119/121, 73, 45 | Loss of CCl₃, Loss of CH₂COOH, COOH⁺ |
| Methyl 4,4,4-Trichlorobutanoate | 204/206/208 | 117/119/121, 87, 59 | Loss of CCl₃, Loss of CH₂COOCH₃, COOCH₃⁺ |
| 4,4,4-Trichlorobutanamide | 189/191/193 | 117/119/121, 72, 44 | Loss of CCl₃, Loss of CH₂CONH₂, CONH₂⁺ |
| Note: The presence of multiple chlorine atoms results in characteristic isotopic patterns for chlorine-containing fragments. |
Table 4: Infrared (IR) Spectroscopy Key Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C=O Stretch | C-Cl Stretch |
| 4,4,4-Trichlorobutanoic Acid | 2500-3300 (broad) | - | ~1710 | ~700-800 |
| Methyl 4,4,4-Trichlorobutanoate | - | - | ~1740 | ~700-800 |
| 4,4,4-Trichlorobutanamide | - | ~3200, ~3350 | ~1660 | ~700-800 |
Experimental Protocols
General Sample Preparation
For all spectroscopic analyses, ensure the sample is of sufficient purity. If necessary, purify the compound using standard techniques such as recrystallization or column chromatography. Ensure solvents used for analysis are of spectroscopic grade and are free from interfering impurities.
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup:
-
Use a 300 MHz or higher field NMR spectrometer.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more scans).
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry
Protocol for Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent if using a GC-MS system, or directly for a solids probe) into the mass spectrometer.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Analysis:
-
Identify the molecular ion peak (M⁺). Consider the isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) to confirm the number of chlorine atoms in the ion.
-
Analyze the fragmentation pattern to identify characteristic losses and fragment ions, which can help confirm the structure.
-
Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument will automatically subtract the background.
-
Data Acquisition:
-
Typically, scan in the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., O-H, C=O, C-Cl).
-
Compare the obtained spectrum with reference spectra if available.
-
Visual Workflows and Diagrams
General Workflow for Spectroscopic Analysis
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound derivatives.
Decision Tree for Derivative Identification
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4,4-Trichlorobutyric Acid
Welcome to the technical support center for the synthesis of 4,4,4-Trichlorobutyric acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this compound. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis of this compound involves the free-radical addition of carbon tetrachloride to acrylic acid. This reaction is typically initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Q2: What are the primary challenges and side reactions in this synthesis?
A2: The primary challenges include the polymerization of acrylic acid, the formation of higher molecular weight telomers, and difficulties in purifying the final product from unreacted starting materials and byproducts.
Q3: What safety precautions should be taken when synthesizing this compound?
A3: This synthesis involves hazardous materials. Carbon tetrachloride is a toxic and environmentally hazardous substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Radical initiators like benzoyl peroxide can be explosive under certain conditions and should be handled with care according to safety data sheet (SDS) guidelines. The final product, a chlorinated carboxylic acid, is likely corrosive and should also be handled with appropriate care.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials (acrylic acid and carbon tetrachloride) and the formation of the product.
Troubleshooting Guides
Below are troubleshooting guides for specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Yield of this compound
Possible Causes:
-
Inactive or insufficient radical initiator.
-
Presence of radical inhibitors in the starting materials.
-
Incorrect reaction temperature.
-
Premature termination of the reaction.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Initiator Activity | Ensure the radical initiator (e.g., benzoyl peroxide) is from a reliable source and has been stored correctly. Consider using a fresh batch. |
| 2 | Purify Starting Materials | Acrylic acid often contains polymerization inhibitors (e.g., hydroquinone monomethyl ether, MeHQ). These should be removed prior to the reaction, for example, by vacuum distillation. |
| 3 | Optimize Reaction Temperature | The reaction temperature should be appropriate for the chosen initiator. For benzoyl peroxide, a temperature range of 80-90 °C is typically effective. |
| 4 | Check Reaction Time | Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress to determine the optimal reaction time. |
Problem 2: Significant Polymerization of Acrylic Acid
Possible Causes:
-
High concentration of acrylic acid.
-
Insufficient inhibition of polymerization.
-
High reaction temperature.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Control Monomer Concentration | Adding the acrylic acid slowly to the reaction mixture can help to keep its instantaneous concentration low, thus reducing the rate of polymerization. |
| 2 | Use a Polymerization Inhibitor | While inhibitors are removed from the bulk starting material, adding a controlled amount of a high-temperature inhibitor like phenothiazine (PTZ) to the reaction mixture can suppress polymerization without completely quenching the desired radical addition. |
| 3 | Optimize Temperature | While a certain temperature is needed to initiate the reaction, excessively high temperatures can accelerate polymerization. Maintain the temperature within the optimal range for the initiator. |
Problem 3: Formation of a Mixture of Telomers
Possible Causes:
-
Unfavorable molar ratio of reactants.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Adjust Reactant Ratio | To favor the formation of the 1:1 adduct (this compound), a large excess of carbon tetrachloride should be used. This increases the probability that the growing radical chain will react with carbon tetrachloride (chain transfer) rather than another molecule of acrylic acid (propagation). |
Table 1: Effect of Reactant Molar Ratio on Product Distribution (Representative Data)
| Molar Ratio (CCl₄:Acrylic Acid) | 1:1 Adduct (%) | 1:2 Adduct (Telomer) (%) | Polymer (%) |
| 1:1 | 40 | 35 | 25 |
| 5:1 | 75 | 15 | 10 |
| 10:1 | 90 | 5 | 5 |
Problem 4: Difficulty in Product Purification
Possible Causes:
-
Presence of polymeric byproducts.
-
Similar boiling points of product and unreacted starting materials.
-
Product instability during distillation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Remove Polymer | The polymeric byproduct can often be removed by precipitation. After the reaction, dissolving the crude product in a suitable solvent and adding a non-solvent for the polymer can cause it to precipitate, after which it can be removed by filtration. |
| 2 | Vacuum Distillation | To separate the product from high-boiling impurities and unreacted carbon tetrachloride, vacuum distillation is recommended. This allows for distillation at a lower temperature, which can prevent decomposition of the product. |
| 3 | Crystallization | If distillation is not effective, purification by crystallization may be an option. The crude product can be dissolved in a minimal amount of a hot solvent and allowed to cool slowly to form crystals of the purified acid. |
| 4 | Aqueous Extraction | As a carboxylic acid, the product can be extracted into a basic aqueous solution (e.g., sodium bicarbonate solution) to separate it from neutral organic impurities. The aqueous layer can then be acidified and the product extracted back into an organic solvent. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure based on the free-radical addition of carbon tetrachloride to acrylic acid.
Materials:
-
Acrylic acid (inhibitor-free)
-
Carbon tetrachloride
-
Benzoyl peroxide (or AIBN)
-
Sodium bicarbonate
-
Hydrochloric acid
-
Diethyl ether (or other suitable extraction solvent)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place carbon tetrachloride (in large excess, e.g., 10 molar equivalents) and benzoyl peroxide (e.g., 1-2 mol% relative to acrylic acid).
-
Heat the mixture to reflux (approximately 77 °C for carbon tetrachloride) with stirring.
-
Slowly add inhibitor-free acrylic acid from the dropping funnel to the refluxing mixture over a period of 1-2 hours.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 4-6 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess carbon tetrachloride by rotary evaporation.
-
Dissolve the crude residue in diethyl ether.
-
Extract the ether solution with a saturated sodium bicarbonate solution. The product will move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and cool it in an ice bath.
-
Acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the this compound.
-
Extract the acidified aqueous layer with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Further purification can be achieved by vacuum distillation or crystallization.
Technical Support Center: Optimizing Reaction Conditions with 4,4,4-Trichlorobutyric Acid
Welcome to the technical support center for 4,4,4-Trichlorobutyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving this versatile chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My esterification reaction with this compound is showing low yield. What are the common causes and how can I improve it?
A1: Low yields in the esterification of this compound can stem from several factors, primarily related to reaction equilibrium, steric hindrance from the bulky trichloromethyl group, and the electron-withdrawing nature of the chlorine atoms.
Troubleshooting Low Esterification Yield:
| Potential Cause | Explanation | Recommended Solution |
| Reaction Equilibrium | Fischer-Speier esterification is a reversible reaction. The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[1] | 1. Use a large excess of the alcohol: This shifts the equilibrium towards the product side. Using the alcohol as the solvent is a common strategy.[2][3] 2. Remove water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture. |
| Steric Hindrance | The bulky trichloromethyl group can sterically hinder the approach of the alcohol to the carbonyl carbon, slowing down the reaction rate. | 1. Increase reaction time and/or temperature: Allow the reaction to proceed for a longer duration or increase the reflux temperature to overcome the activation energy barrier. 2. Use a less hindered alcohol: If possible, using a primary alcohol will be more effective than a secondary or tertiary alcohol.[4] 3. Alternative activation method: Consider using the Steglich esterification method with DCC and a catalytic amount of DMAP, which is effective for sterically hindered substrates.[5][6][7] |
| Insufficient Catalyst | An inadequate amount of acid catalyst will result in a slow reaction rate and incomplete conversion. | Ensure you are using a sufficient amount of a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%). |
| Impure Reagents | Water present in the carboxylic acid, alcohol, or solvent will inhibit the reaction. | Use anhydrous solvents and reagents. Ensure your this compound is dry. |
Q2: I am attempting to synthesize an amide from this compound, but the reaction is sluggish and gives multiple byproducts. What should I do?
A2: Direct amidation of carboxylic acids with amines is often challenging due to the formation of a stable and unreactive ammonium carboxylate salt.[8] The electron-withdrawing trichloromethyl group in this compound makes the carboxyl group more acidic, exacerbating this issue.
Troubleshooting Amidation Reactions:
| Potential Cause | Explanation | Recommended Solution |
| Ammonium Salt Formation | The acidic carboxylic acid protonates the basic amine, forming an unreactive salt. | 1. Activate the carboxylic acid: Convert the carboxylic acid to a more reactive intermediate. The most common methods are formation of an acid chloride or using a coupling agent.[8][9][10][11][12] |
| Low Nucleophilicity of Amine | Electron-deficient aromatic amines or sterically hindered amines may not be nucleophilic enough to react efficiently. | 1. Use a more reactive activated intermediate: An acid chloride is generally more reactive than an in-situ activated ester formed with a coupling agent. 2. Increase reaction temperature: Carefully heating the reaction can help overcome the activation barrier. |
| Side Reactions with Activating Agent | Coupling agents like DCC can lead to the formation of N-acylurea byproducts, which can be difficult to remove.[7] | 1. Optimize reaction conditions: Use of additives like HOBt can suppress side reactions.[9] 2. Choose an appropriate coupling agent: EDC is often preferred over DCC as the resulting urea byproduct is water-soluble, simplifying purification.[6][8] |
Q3: During the workup of my reaction, I am observing the formation of an unexpected acidic byproduct. What could it be?
A3: The trichloromethyl group can be susceptible to hydrolysis under certain conditions, which would lead to the formation of a new carboxylic acid.
Troubleshooting Unexpected Byproducts:
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of the Trichloromethyl Group | Under strongly basic or prolonged acidic conditions with heating, the -CCl₃ group can undergo hydrolysis to a carboxylic acid. | 1. Maintain neutral or mildly acidic/basic conditions during workup: Avoid prolonged exposure to strong aqueous bases or acids, especially at elevated temperatures. 2. Keep workup temperatures low: Perform extractions and washes at room temperature or below if possible. |
| Incomplete Reaction | The acidic byproduct could be unreacted this compound. | Monitor the reaction to completion using techniques like TLC or LC-MS before initiating the workup. |
Q4: I am trying to reduce the carboxylic acid group of this compound to an alcohol, but the reaction is not working as expected. What are the challenges and recommended methods?
A4: The reduction of carboxylic acids requires a strong reducing agent. The presence of the trichloromethyl group can also influence the reaction.
Troubleshooting Reduction Reactions:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Reducing Agent | Milder reducing agents like sodium borohydride (NaBH₄) are not strong enough to reduce carboxylic acids. | Use a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF or diethyl ether.[13][14][15] |
| Potential Reduction of Trichloromethyl Group | Strong reducing agents like LiAlH₄ could potentially reduce the C-Cl bonds. | 1. Careful control of reaction conditions: Use the minimum necessary amount of LiAlH₄ and maintain low temperatures (e.g., 0 °C to room temperature). 2. Alternative methods: Consider catalytic hydrogenation, although this may also affect the C-Cl bonds depending on the catalyst and conditions.[16][17][18][19][20] |
| Difficult Workup | The workup for LiAlH₄ reactions can be tricky and lead to loss of product. | Follow a standard Fieser workup procedure (sequential addition of water, aqueous NaOH, and then more water) to quench the reaction and precipitate the aluminum salts for easy filtration. |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Protocol 1: Fischer Esterification of this compound with Ethanol
This protocol describes a standard acid-catalyzed esterification.
Materials:
-
This compound
-
Anhydrous Ethanol (large excess)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of anhydrous ethanol (e.g., 20 eq), which will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Equip the flask with a condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4,4,4-trichlorobutyrate.
-
Purify the product by vacuum distillation if necessary.
Protocol 2: Amidation of this compound via Acid Chloride
This two-step protocol involves the formation of an acid chloride followed by reaction with an amine.
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Amine (e.g., benzylamine)
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flasks, condenser, dropping funnel, ice bath, separatory funnel, rotary evaporator
Procedure:
Step 1: Formation of 4,4,4-Trichlorobutyryl Chloride
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (e.g., 1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the mixture to reflux and monitor the reaction until gas evolution ceases (typically 1-2 hours).
-
Cool the reaction to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude acid chloride can be used directly in the next step.
Step 2: Amidation
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a separate flask and cool to 0 °C in an ice bath.
-
Dissolve the crude 4,4,4-trichlorobutyryl chloride in anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
Visualizations
Experimental Workflow: Optimizing Esterification
Caption: Troubleshooting workflow for low yield in esterification reactions.
Reaction Pathway: Amidation of this compound
Caption: Comparison of direct vs. activation pathways for amidation.
References
- 1. CN102898307A - Synthetic method of methyl 4-chlorobutyrate - Google Patents [patents.google.com]
- 2. athabascau.ca [athabascau.ca]
- 3. jk-sci.com [jk-sci.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: 4,4,4-Trichlorobutyric Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4,4-trichlorobutyric acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common laboratory synthesis involves a two-step process:
-
Free-Radical Addition: The reaction is initiated by the free-radical addition of carbon tetrachloride (CCl4) to allyl cyanide (CH2=CHCH2CN). This step forms 4,4,4-trichlorobutyronitrile.
-
Hydrolysis: The resulting 4,4,4-trichlorobutyronitrile is then hydrolyzed under acidic or basic conditions to yield this compound.
Q2: What are the potential byproducts in the synthesis of this compound?
The primary source of byproducts is the free-radical addition step. Due to the nature of radical chain reactions, several side products can form. The most common is the formation of telomers, which are adducts of multiple allyl cyanide units with a single trichloromethyl radical. Other potential byproducts include various chlorinated alkanes arising from side reactions of the carbon tetrachloride. During hydrolysis, incomplete reaction can leave unreacted 4,4,4-trichlorobutyronitrile as an impurity.
Q3: How can I purify the final this compound product?
Recrystallization is a common and effective method for purifying crude this compound. The choice of solvent is critical for successful recrystallization. A solvent should be selected in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.
Troubleshooting Guides
Problem 1: Low Yield of 4,4,4-Trichlorobutyronitrile in the Free-Radical Addition Step
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inhibitor in Allyl Cyanide: Commercial allyl cyanide may contain inhibitors to prevent polymerization during storage. | Pass the allyl cyanide through a column of activated alumina to remove the inhibitor before use. |
| Low Initiator Concentration: Insufficient initiator will result in a slow or incomplete reaction. | Ensure the correct molar ratio of initiator (e.g., AIBN or benzoyl peroxide) to reactants is used. |
| Oxygen Inhibition: Oxygen can act as a radical scavenger, terminating the chain reaction. | Degas the reaction mixture by bubbling an inert gas (e.g., nitrogen or argon) through the solvent prior to and during the reaction. |
| Suboptimal Temperature: The reaction temperature needs to be appropriate for the chosen initiator's decomposition rate. | Consult the literature for the optimal temperature range for the specific initiator being used. For AIBN, this is typically around 70-80 °C. |
| Telomerization: High concentrations of allyl cyanide can favor the formation of higher molecular weight telomers. | Use a significant molar excess of carbon tetrachloride relative to allyl cyanide to favor the 1:1 adduct formation. |
Problem 2: Incomplete Hydrolysis of 4,4,4-Trichlorobutyronitrile
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature: Hydrolysis of sterically hindered nitriles can be slow. | Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or GC to ensure completion. |
| Inadequate Acid/Base Concentration: The concentration of the acid or base catalyst is crucial for the reaction rate. | For acid hydrolysis, use a strong acid like concentrated HCl or H2SO4. For basic hydrolysis, use a concentrated solution of NaOH or KOH. |
| Poor Solubility of the Nitrile: The nitrile may not be fully soluble in the aqueous reaction mixture. | The addition of a co-solvent, such as ethanol or dioxane, can improve the solubility of the nitrile and facilitate hydrolysis. |
Problem 3: Difficulty in Purifying this compound
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Oily Product Instead of Crystals: The presence of impurities can lower the melting point and prevent crystallization. | Attempt to remove highly soluble impurities by washing the crude product with a solvent in which the desired acid has low solubility. Consider column chromatography if recrystallization fails. |
| Poor Crystal Formation: The cooling rate during recrystallization can affect crystal size and purity. | Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of larger, purer crystals. |
| Co-precipitation of Impurities: If impurities have similar solubility profiles, they may co-crystallize with the product. | A second recrystallization from a different solvent system may be necessary to achieve the desired purity. |
Experimental Protocols
Protocol 1: Synthesis of 4,4,4-Trichlorobutyronitrile
Materials:
-
Allyl cyanide
-
Carbon tetrachloride
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Anhydrous solvent (e.g., benzene or toluene)
Procedure:
-
Set up a reflux apparatus with a condenser and a nitrogen inlet.
-
In the reaction flask, combine allyl cyanide and a significant molar excess of carbon tetrachloride in the anhydrous solvent.
-
Degas the solution by bubbling nitrogen through it for 15-20 minutes.
-
Add the radical initiator (e.g., AIBN).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for several hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess carbon tetrachloride and solvent under reduced pressure.
-
The crude 4,4,4-trichlorobutyronitrile can be purified by vacuum distillation.
Protocol 2: Hydrolysis of 4,4,4-Trichlorobutyronitrile to this compound (Acid-Catalyzed)
Materials:
-
Crude 4,4,4-trichlorobutyronitrile
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the crude 4,4,4-trichlorobutyronitrile with an excess of concentrated acid and water.
-
Heat the mixture to reflux with vigorous stirring.
-
Continue heating until the hydrolysis is complete (can be monitored by the disappearance of the nitrile peak in IR spectroscopy or by TLC). This may take several hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude this compound.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude acid can be purified by recrystallization.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Technical Support Center: Purification of 4,4,4-Trichlorobutyric Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4,4,4-trichlorobutyric acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound and its derivatives?
A1: Common impurities can include unreacted starting materials, residual solvents, and byproducts from side reactions. Depending on the synthetic route, these may include incompletely chlorinated precursors, hydrolysis products if water is present, and products of elimination reactions. For ester derivatives, unreacted alcohol and the coupling agents or catalysts used are frequent impurities.[1][2]
Q2: What is a general first step for purifying crude this compound derivatives?
A2: A common initial purification step is a liquid-liquid extraction. This typically involves dissolving the crude product in an organic solvent and washing it with an aqueous solution to remove water-soluble impurities. For acidic compounds like this compound, washing with a basic solution (e.g., sodium bicarbonate) can be used to extract the acid into the aqueous phase, leaving neutral organic impurities behind. The acid can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.[1]
Q3: How can I remove residual water from my organic solution of the purified product?
A3: After aqueous washes, the organic layer should be dried using an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). The drying agent is added to the organic solution until it no longer clumps together. The dried solution is then filtered to remove the solid drying agent before solvent removal.[1]
Q4: When is distillation a suitable purification method for this compound derivatives?
A4: Distillation, particularly vacuum distillation, is suitable for thermally stable, volatile liquid derivatives such as esters or the acid chloride of this compound. This method is effective when the boiling points of the desired product and the impurities are significantly different.
Q5: When should I consider using column chromatography for purification?
A5: Column chromatography is recommended when dealing with complex mixtures of compounds with similar polarities, or for non-volatile or thermally sensitive compounds. It is a highly effective method for achieving high purity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Aqueous Extraction | - Incomplete extraction from the aqueous layer after acidification.- Emulsion formation during extraction. | - Ensure the aqueous layer is sufficiently acidified (check pH) before back-extraction.- Perform multiple extractions with smaller volumes of organic solvent.- To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite. |
| Product is an Oil Instead of Expected Crystals | - Presence of impurities preventing crystallization.- Residual solvent. | - Attempt to purify a small sample by another method (e.g., column chromatography) to see if it crystallizes.- Ensure all solvent has been removed under high vacuum.- Try recrystallizing from a different solvent system. |
| Multiple Spots on TLC After Purification | - Inefficient purification method.- Decomposition of the product on the TLC plate. | - If using distillation, consider if the temperature was too high, causing decomposition.- For chromatography, ensure the correct stationary and mobile phases are being used for adequate separation.- Use a less acidic or basic TLC plate if your compound is sensitive. |
| Persistent Impurity with Similar Polarity | - Co-elution during column chromatography.- Formation of an azeotrope during distillation. | - Optimize the mobile phase for column chromatography; try a different solvent system or a gradient elution.- Consider derivatizing the impurity to alter its polarity before purification. |
Quantitative Data
Table 1: Comparison of Purification Methods for this compound Methyl Ester
| Purification Method | Initial Purity (GC-MS) | Final Purity (GC-MS) | Yield | Notes |
| Vacuum Distillation | 85% | 95% | 70% | Effective for removing non-volatile impurities. |
| Flash Column Chromatography (Silica Gel) | 85% | >99% | 60% | Best for achieving high purity. |
| Recrystallization | 85% | 98% | 50% | Only applicable if the derivative is a solid. |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for this compound
-
Dissolution : Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Acid/Base Wash : Transfer the solution to a separatory funnel.
-
Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to extract the acidic product into the aqueous layer.
-
Separate the layers. The organic layer contains neutral and basic impurities.
-
-
Acidification and Re-extraction :
-
Cool the aqueous layer in an ice bath and acidify with cold dilute HCl until the pH is ~2.
-
Extract the purified this compound back into an organic solvent (e.g., three times with ethyl acetate).
-
-
Drying and Concentration :
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[1]
-
Filter off the drying agent and concentrate the solvent in vacuo to obtain the purified product.
-
Protocol 2: Purification by Vacuum Distillation
-
Setup : Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Drying : The crude product should be thoroughly dried before distillation to remove any residual water or solvents.[1]
-
Distillation :
-
Heat the flask containing the crude product gently in an oil bath.
-
Apply vacuum and collect the fraction that distills at the expected boiling point of the this compound derivative.
-
It is advisable to collect a forerun of any low-boiling impurities and leave a residue of high-boiling impurities in the distillation flask.[3]
-
Visualizations
References
Technical Support Center: Synthesis of 4,4,4-Trichlorobutyric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4,4-trichlorobutyric acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and accessible method involves a two-step synthesis. The first step is a Kharasch addition reaction, which is a free-radical addition of carbon tetrachloride to an alkene. In this case, acrylonitrile is reacted with carbon tetrachloride to yield 2,4,4,4-tetrachlorobutyronitrile.[1][2][3] The subsequent step involves the hydrolysis of the nitrile group in 2,4,4,4-tetrachlorobutyronitrile to a carboxylic acid, yielding the final product, this compound.[4][5][6]
Q2: What are the typical catalysts used for the Kharasch addition of carbon tetrachloride to acrylonitrile?
A2: Copper-based catalysts are commonly employed for this transformation. A combination of a copper(I) salt, such as cuprous chloride (CuCl), and a tertiary amine ligand is often effective.[2][7] The amine ligand, for example, N,N,N',N'-tetramethylethylenediamine (TMEDA), plays a crucial role in the catalytic cycle. Some procedures may also include copper powder in the catalyst system.
Q3: What are the expected yields for the synthesis of 2,4,4,4-tetrachlorobutyronitrile?
A3: With an optimized protocol, the Kharasch addition of carbon tetrachloride to acrylonitrile can achieve high yields, with some reported procedures reaching up to 93%.[2] However, the yield is highly dependent on the specific reaction conditions, including the catalyst system, temperature, and reactant ratios.
Q4: What conditions are required for the hydrolysis of 2,4,4,4-tetrachlorobutyronitrile?
A4: The hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or alkaline conditions.[4][6] Acid-catalyzed hydrolysis typically involves heating the nitrile under reflux with a strong acid like hydrochloric acid.[4][6] Base-catalyzed hydrolysis involves heating with a strong base such as sodium hydroxide, which initially forms the carboxylate salt, followed by acidification to obtain the free carboxylic acid.[8] Given the presence of the trichloromethyl group, which can be sensitive to strong bases, acidic hydrolysis is often the preferred method to avoid potential side reactions.
Q5: Are there significant safety concerns associated with this synthesis?
A5: Yes, several safety precautions are necessary. Carbon tetrachloride is a toxic and environmentally hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Acrylonitrile is also toxic and flammable. The Kharasch addition is often performed in a sealed pressure vessel at elevated temperatures, which requires careful monitoring of pressure and temperature to prevent accidents. Standard laboratory safety practices should be strictly followed throughout the procedure.
Troubleshooting Guides
Problem 1: Low or No Yield of 2,4,4,4-tetrachlorobutyronitrile in the Kharasch Addition
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the copper catalyst is of high purity and handled under an inert atmosphere if necessary to prevent oxidation. The amine ligand should also be pure and dry. |
| Inappropriate Reaction Temperature | The reaction temperature is critical. Temperatures that are too low may result in a slow or stalled reaction, while temperatures that are too high can lead to catalyst decomposition and side product formation. Optimize the temperature within the recommended range (typically 80-130°C).[1][2] |
| Incorrect Reactant Stoichiometry | The molar ratio of carbon tetrachloride to acrylonitrile can influence the yield. An excess of one reactant may be necessary to drive the reaction to completion. Experiment with different ratios to find the optimal conditions. |
| Presence of Inhibitors | The presence of radical inhibitors in the reactants or solvent can quench the free-radical chain reaction. Ensure all reagents and the solvent are of high purity and free from inhibitors. |
| Insufficient Mixing | In a heterogeneous catalyst system, efficient stirring is crucial for good mass transfer. Ensure the reaction mixture is being stirred vigorously. |
Problem 2: Incomplete Hydrolysis of 2,4,4,4-tetrachlorobutyronitrile
| Possible Cause | Suggested Solution |
| Insufficient Acid/Base Concentration | For acid hydrolysis, use a sufficiently concentrated strong acid (e.g., concentrated HCl). For basic hydrolysis, use a concentrated solution of a strong base (e.g., NaOH). |
| Inadequate Reaction Time or Temperature | Nitrile hydrolysis often requires prolonged heating. Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction progress by techniques such as TLC or GC to determine completion. |
| Poor Solubility of the Nitrile | The nitrile may have limited solubility in the aqueous acidic or basic solution. The addition of a co-solvent, such as ethanol or dioxane, can improve solubility and facilitate the reaction. |
| Formation of a Stable Intermediate Amide | The hydrolysis of a nitrile proceeds through an amide intermediate. In some cases, this amide can be resistant to further hydrolysis. Increasing the reaction time, temperature, or acid/base concentration may be necessary to drive the reaction to the carboxylic acid. |
Problem 3: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Telomerization in Kharasch Addition | The addition of more than one unit of acrylonitrile to the growing radical chain can lead to the formation of higher molecular weight byproducts (telomers). This can sometimes be controlled by adjusting the ratio of carbon tetrachloride to acrylonitrile.[9] |
| Side Reactions of the Trichloromethyl Group | The CCl3 group can be susceptible to elimination or substitution reactions, especially under strongly basic conditions. Using acidic conditions for the hydrolysis step can help to minimize these side reactions. |
| Polymerization of Acrylonitrile | Acrylonitrile can polymerize under free-radical conditions. The catalyst system for the Kharasch addition is designed to favor the 1:1 adduct, but polymerization can still occur. Careful control of the reaction conditions, particularly temperature, is important. |
Experimental Protocols
Step 1: Synthesis of 2,4,4,4-tetrachlorobutyronitrile via Kharasch Addition
This protocol is a representative procedure based on literature reports.[1][2]
Materials:
-
Carbon tetrachloride (CCl4)
-
Acrylonitrile
-
Cuprous chloride (CuCl)
-
Copper powder
-
N,N,N',N'-tetramethyl-1,3-propanediamine
-
Acetonitrile (solvent)
Procedure:
-
To a high-pressure reactor, add acetonitrile, cuprous chloride, copper powder, and N,N,N',N'-tetramethyl-1,3-propanediamine.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Add acrylonitrile and carbon tetrachloride to the reactor.
-
Heat the mixture with stirring to the desired reaction temperature (e.g., 100-120°C) and maintain for several hours (e.g., 18-20 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent and any unreacted starting materials by distillation.
-
Purify the crude product by vacuum distillation to obtain 2,4,4,4-tetrachlorobutyronitrile.
Step 2: Hydrolysis of 2,4,4,4-tetrachlorobutyronitrile to this compound
This is a general procedure for acid-catalyzed nitrile hydrolysis.[4][6]
Materials:
-
2,4,4,4-tetrachlorobutyronitrile
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,4,4,4-tetrachlorobutyronitrile and an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC or GC analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane) several times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization or distillation.
Quantitative Data Summary
| Parameter | Kharasch Addition of CCl4 to Acrylonitrile |
| Typical Yield | 85-93%[1][2] |
| Product Purity (after distillation) | >99%[1][2] |
| Reaction Temperature | 80-130 °C[1][2] |
| Reaction Time | 15-22 hours[1] |
| Parameter | Acid-Catalyzed Hydrolysis of Nitrile |
| Typical Yield | Generally high, but substrate-dependent |
| Reaction Temperature | Reflux |
| Reaction Time | Several hours (requires monitoring) |
Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting logic for the Kharasch addition step.
References
- 1. CN104230752A - Method for preparing 2,4,4,4-tetrachlorobutyronitrile - Google Patents [patents.google.com]
- 2. CN104230752B - A kind of preparation method of 2,4,4,4-tetrachloro butyronitrile - Google Patents [patents.google.com]
- 3. Kharasch addition - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN104230751A - Method for synthesizing 2,4,4,4-tetrachlorobutyronitrile - Google Patents [patents.google.com]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. Nucleophilic hydrolysis of dichloroacetonitrile and trichloroacetonitrile disinfection byproducts by peroxymonosulfate: Kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hazardous Byproducts of 4,4,4-Trichlorobutyric Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe handling, management, and disposal of hazardous byproducts generated from chemical reactions involving 4,4,4-Trichlorobutyric acid. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous byproducts I should expect from reactions with this compound?
A1: Reactions involving this compound can generate several hazardous byproducts, primarily due to its chlorinated nature and acidic functional group. Key hazardous materials to anticipate in your waste stream include:
-
Residual this compound: Unreacted starting material is a primary hazardous component. It is corrosive and can cause severe skin burns and eye damage.[1][2][3][4]
-
Chlorinated Organic Intermediates and Side-Products: Depending on the specific reaction, various chlorinated organic compounds may be formed. These are often persistent environmental pollutants and can be toxic.
-
Acid Halides (e.g., 4,4,4-Trichlorobutyryl chloride): If reagents like thionyl chloride or oxalyl chloride are used to activate the carboxylic acid, the corresponding acid chloride may be present in the waste. Acid halides are highly reactive, corrosive, and react violently with water to produce hydrogen chloride gas.
-
Hydrogen Chloride (HCl): Generated from the hydrolysis of acid chlorides or other chlorinated intermediates. HCl is a corrosive gas that can cause severe respiratory irritation.
-
Phosphorous-Containing Byproducts: If reagents like phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) are used, byproducts such as phosphorous acid or phosphoric acid, along with chlorinated phosphorus compounds, will be present.
-
Solvent Waste: Organic solvents used in the reaction and work-up (e.g., dichloromethane, chloroform, tetrahydrofuran) are considered hazardous waste and must be disposed of accordingly.
Q2: What are the immediate safety concerns when handling waste from this compound reactions?
A2: The primary immediate concerns are the corrosivity of the acidic components and the reactivity of certain byproducts. Always handle waste under a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Be particularly cautious of potential gas evolution (e.g., HCl) when handling the waste, especially if it is being quenched or neutralized. Ensure an emergency eyewash and safety shower are readily accessible.
Q3: Can I neutralize the acidic waste from my this compound reaction in the lab?
A3: Yes, neutralization is a critical step before disposal of acidic waste. However, it must be performed with extreme caution due to the potential for exothermic reactions and gas evolution. The preferred neutralizing agents for laboratory-scale waste are weak bases like sodium bicarbonate or sodium carbonate. Strong bases like sodium hydroxide can be used but may generate significant heat.
Troubleshooting Guides
Issue 1: Incomplete Neutralization of Acidic Waste
Symptoms:
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The pH of the waste solution remains acidic (pH < 6) after the addition of a neutralizing agent.
-
Continued fizzing or gas evolution upon adding more neutralizing agent than calculated.
Possible Causes:
-
Insufficient Neutralizing Agent: The amount of base added was not stoichiometrically sufficient to neutralize all acidic components.
-
Presence of Buffered Species: The reaction mixture may contain buffering agents that resist a change in pH.
-
Poor Mixing: The neutralizing agent has not been adequately dispersed throughout the waste solution.
Solutions:
-
Slowly Add More Neutralizing Agent: Continue to add small portions of the neutralizing agent with vigorous stirring.
-
Monitor pH: Use pH paper or a calibrated pH meter to monitor the pH of the solution during neutralization. The target pH for disposal is typically between 6 and 8.
-
Ensure Thorough Mixing: Use a magnetic stirrer or overhead stirrer to ensure the neutralizing agent is completely dissolved and has reacted with all the acid.
Issue 2: Vigorous Gas Evolution and Foaming During Neutralization
Symptoms:
-
Rapid and excessive bubbling, fizzing, or foaming when a neutralizing agent (especially sodium bicarbonate or carbonate) is added.
-
Potential for the reaction mixture to overflow the container.
Possible Causes:
-
Rapid Addition of Neutralizing Agent: Adding the base too quickly to a concentrated acidic solution will cause a rapid release of carbon dioxide gas.
-
High Concentration of Acid: The more concentrated the acid, the more vigorous the reaction with the base will be.
Solutions:
-
Add Neutralizing Agent Slowly: Introduce the base in small increments to control the rate of gas evolution.
-
Use a Larger Container: Perform the neutralization in a container that is at least twice the volume of the waste to accommodate any foaming.
-
Stir Continuously: Good mixing helps to dissipate the gas and prevent the buildup of localized high concentrations of reactants.
-
Consider a Weaker Base or Dilution: For highly concentrated waste, consider diluting the waste with water (if safe and compatible) before neutralization, or use a weaker base.
Issue 3: Formation of a Precipitate During Neutralization
Symptoms:
-
A solid material forms and settles out of the solution as the neutralizing agent is added.
Possible Causes:
-
Formation of an Insoluble Salt: The neutralization of this compound or other acidic byproducts with certain bases can form salts with low solubility in the solvent system. For example, neutralization with calcium hydroxide could form insoluble calcium salts.
-
Precipitation of Metal Hydroxides: If the reaction mixture contains metal salts, the increase in pH during neutralization can cause the precipitation of metal hydroxides.
Solutions:
-
Identify the Precipitate (if necessary and safe): If the nature of the precipitate is unknown and could be hazardous, consult with your institution's Environmental Health and Safety (EHS) department.
-
Separate the Solid Waste: Allow the precipitate to settle, and then decant the liquid. The solid and liquid fractions should be disposed of as separate hazardous waste streams.
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Consult Waste Disposal Guidelines: Your institution's EHS office will have specific procedures for the disposal of solid and liquid chemical waste.
Experimental Protocols
Protocol 1: Neutralization of this compound Waste with Sodium Bicarbonate
This protocol is intended for the neutralization of aqueous waste containing this compound.
Materials:
-
Waste solution containing this compound.
-
Sodium bicarbonate (NaHCO₃).
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Large beaker or flask (at least double the volume of the waste).
-
Magnetic stirrer and stir bar.
-
pH paper or calibrated pH meter.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.
Procedure:
-
Estimate the Amount of Acid: Calculate the approximate molar quantity of this compound and any other acidic byproducts in the waste solution. The molecular weight of this compound is 191.44 g/mol .
-
Calculate the Required Sodium Bicarbonate: For each mole of acidic protons (H⁺), one mole of sodium bicarbonate is required for neutralization. It is advisable to use a slight excess (e.g., 1.1 equivalents) to ensure complete neutralization.
-
Reaction: C₄H₅Cl₃O₂ + NaHCO₃ → C₄H₄Cl₃O₂Na + H₂O + CO₂
-
-
Set up the Neutralization: Place the waste solution in the large beaker with a magnetic stir bar and begin stirring.
-
Slowly Add Sodium Bicarbonate: Carefully and slowly add small portions of the calculated amount of sodium bicarbonate to the stirring solution. Be prepared for gas evolution (fizzing).
-
Monitor the pH: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding sodium bicarbonate until the pH is between 6 and 8.
-
Allow for Complete Reaction: Once the target pH is reached and gas evolution has ceased, stir the solution for an additional 30 minutes to ensure the reaction is complete.
-
Dispose of the Neutralized Waste: The neutralized aqueous solution should be collected in a properly labeled hazardous waste container for aqueous waste.
Quantitative Data for Neutralization:
| Amount of this compound | Moles of Acid | Moles of NaHCO₃ (1.1 eq) | Mass of NaHCO₃ |
| 1 g | 0.0052 mol | 0.0057 mol | 0.48 g |
| 5 g | 0.0261 mol | 0.0287 mol | 2.41 g |
| 10 g | 0.0522 mol | 0.0574 mol | 4.82 g |
Note: This table assumes this compound is the only acidic component. Adjust calculations if other acids are present.
Visualizations
Caption: Waste Management Decision Workflow for this compound Reactions.
Caption: Troubleshooting Guide for the Neutralization of Acidic Chlorinated Waste.
References
Technical Support Center: 4,4,4-Trichlorobutyric Acid Reaction Work-Up
This guide provides troubleshooting procedures and frequently asked questions for the work-up of reactions involving 4,4,4-Trichlorobutyric acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for isolating this compound from an aqueous reaction mixture?
A1: The standard procedure involves a multi-step liquid-liquid extraction. Since this compound is a carboxylic acid, its solubility is pH-dependent.
-
Step 1: Basification. Adjust the pH of the aqueous reaction mixture to be at least three units above the pKa of the carboxylic acid (the predicted pKa is around 4.18) using a suitable base like sodium bicarbonate or sodium hydroxide solution.[1] This deprotonates the carboxylic acid, forming the water-soluble carboxylate salt.
-
Step 2: Extraction of Neutral/Basic Impurities. Extract the basic aqueous solution with an organic solvent (e.g., diethyl ether, dichloromethane) to remove any non-acidic organic impurities, such as unreacted starting materials or byproducts.
-
Step 3: Acidification. Carefully acidify the aqueous layer to a pH at least three units below the pKa using a strong acid like concentrated HCl. This will protonate the carboxylate, making the this compound insoluble in water and soluble in organic solvents.
-
Step 4: Product Extraction. Extract the acidified aqueous layer with a fresh portion of an organic solvent. The desired product will move into the organic phase.
-
Step 5: Drying and Concentration. Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Q2: My product seems to be lost after the work-up. What are the possible reasons?
A2: There are several potential reasons for low or no product recovery:
-
Product is in the wrong layer: Your product might be in the aqueous layer if the pH was not correctly adjusted during extraction. Always check both the organic and aqueous layers for your product before discarding anything.
-
Emulsion formation: An emulsion between the aqueous and organic layers can trap your product. Refer to the troubleshooting guide below on how to manage emulsions.
-
Product volatility: While this compound is not expected to be highly volatile, some impurities or byproducts might be. Check the solvent collected in the rotary evaporator trap.
-
Incomplete reaction: The reaction may not have gone to completion. Analyze the crude reaction mixture before work-up to confirm product formation.
Q3: What are some common side reactions to be aware of?
A3: While specific side reactions depend on the synthetic route, some general possibilities include:
-
Elimination Reactions: Under basic conditions, elimination of HCl from the trichloromethyl group could potentially occur, leading to dichlorinated olefinic byproducts.
-
Hydrolysis of the Trichloromethyl Group: In strongly acidic or basic conditions, particularly at elevated temperatures, the trichloromethyl group could be susceptible to hydrolysis, which might lead to the formation of a carboxylic acid at that position.
-
Reactions with Nucleophiles: If strong nucleophiles are present, they could potentially displace one or more chlorine atoms.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete extraction due to incorrect pH. | Check the pH of the aqueous layer before and after each extraction. Ensure the pH is sufficiently acidic (<2) for the final product extraction. |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. | |
| Product degradation during work-up. | Avoid high temperatures and prolonged exposure to strong acids or bases. Work quickly and keep the solutions cool if necessary. | |
| Product Contamination | Incomplete removal of starting materials or byproducts. | Perform additional washes of the organic layer. A wash with a dilute acid can remove basic impurities, and a wash with a dilute base can remove acidic impurities (if the product is neutral). For acidic products, the primary acid/base extraction should suffice. |
| Residual solvent. | Ensure complete removal of the solvent on the rotary evaporator. For higher boiling point solvents, use a high-vacuum pump. | |
| Oily or Gummy Product | Presence of impurities. | Attempt to purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography. |
| Residual water. | Ensure the organic extract is thoroughly dried with an anhydrous drying agent before solvent removal. |
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Work-up
-
Quenching: Cool the reaction mixture to room temperature and quench by slowly adding it to a stirred solution of saturated aqueous sodium bicarbonate.
-
Basification & First Extraction: Adjust the pH of the mixture to > 8 with additional sodium bicarbonate or dilute NaOH. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL for a 100 mL reaction volume) to remove any neutral or basic impurities. Combine the organic layers and set them aside for later analysis if needed.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH < 2 with concentrated HCl.
-
Product Extraction: Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts from the previous step and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
Visualizations
Caption: Standard acid-base extraction workflow for the purification of this compound.
Caption: Troubleshooting logic for low product recovery during work-up.
References
Technical Support Center: Scale-Up Synthesis of 4,4,4-Trichlorobutyric Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 4,4,4-Trichlorobutyric acid. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: We are experiencing significantly lower yields of this compound upon scaling up our synthesis from lab to pilot plant. What are the potential causes and how can we troubleshoot this?
A: Low yields during scale-up are a common challenge and can be attributed to several factors. Here’s a systematic approach to identify and resolve the issue:
-
Inadequate Mixing: In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Troubleshooting:
-
Evaluate the reactor's mixing efficiency. Consider upgrading the impeller design or increasing the agitation speed.
-
Ensure baffles are appropriately placed to prevent vortex formation and improve turbulence.
-
-
-
Poor Temperature Control: The reaction is likely exothermic. Insufficient heat removal on a larger scale can lead to thermal decomposition of reactants or products and the formation of byproducts.
-
Troubleshooting:
-
Monitor the internal and jacket temperatures closely.
-
Ensure the cooling system of the reactor is adequate for the larger volume.
-
Consider a semi-batch process where one of the reactants is added portion-wise to better control the exotherm.
-
-
-
Sub-optimal Reagent Addition: The rate of addition of the chlorinating agent is critical. Adding it too quickly can overwhelm the cooling capacity and lead to side reactions.
-
Troubleshooting:
-
Optimize the addition rate and temperature profile. A slower addition at a controlled temperature is often beneficial.
-
-
-
Moisture Contamination: Chlorinating agents are often sensitive to moisture, which can lead to their decomposition and the formation of unwanted byproducts.
-
Troubleshooting:
-
Ensure all reagents and solvents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 2: Impurities and Discoloration in the Final Product
Q: Our final this compound product is discolored and contains significant impurities that are difficult to remove. What are the likely side products and how can we minimize their formation and improve purification?
A: The formation of byproducts is a frequent issue in scaling up syntheses involving reactive chlorinating agents.
-
Common Byproducts:
-
Over-chlorinated species: Reaction at higher temperatures or with excess chlorinating agent can lead to further chlorination on the butyric acid backbone.
-
Anhydride formation: In the presence of unreacted starting material or moisture, acid anhydrides can form.
-
Decomposition products: Elevated temperatures can cause decomposition, leading to a complex mixture of impurities and coloration.
-
-
Troubleshooting and Minimization:
-
Strict Temperature Control: Maintain the optimal reaction temperature to minimize side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the limiting reagent may be necessary, but a large excess of the chlorinating agent should be avoided.
-
Inert Atmosphere: Running the reaction under an inert gas can prevent oxidation, which often leads to colored impurities.
-
-
Purification Strategies:
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be effective.
-
Crystallization: Recrystallization from a suitable solvent system can be a highly effective method for removing impurities.[1]
-
Chromatography: While challenging on a large scale, column chromatography might be necessary for high-purity requirements.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The synthesis likely involves hazardous reagents and byproducts. Key safety considerations include:
-
Corrosive Reagents and Byproducts: Many chlorination reactions utilize reagents like thionyl chloride or generate corrosive byproducts such as hydrogen chloride (HCl) gas and sulfur dioxide (SO₂).[2][3] Proper material selection for the reactor and exhaust gas scrubbing systems are crucial.
-
Exothermic Reactions: The reaction is likely exothermic, posing a risk of thermal runaway if not properly controlled. A thorough thermal hazard assessment is essential before scaling up.
-
Toxicity: The starting materials, intermediates, and the final product may have toxicological properties. Appropriate personal protective equipment (PPE) and containment strategies are mandatory.[4][5][6]
Q2: How can we manage the off-gassing of corrosive byproducts like HCl and SO₂ on a large scale?
A2: Effective off-gas management is critical for safety and environmental compliance.
-
Scrubbing Systems: A caustic scrubber (e.g., using a sodium hydroxide solution) is typically used to neutralize acidic gases like HCl and SO₂ before venting to the atmosphere.[2]
-
Monitoring: Continuous monitoring of the exhaust gas composition is recommended to ensure the scrubber is functioning efficiently.
Q3: What are the recommended analytical techniques for monitoring reaction progress and final product purity?
A3: A combination of analytical methods is generally employed:
-
In-process monitoring: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of starting materials and the formation of the product.
-
Final Product Analysis: For purity assessment and characterization, GC-MS, LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods.
Data Presentation
Table 1: Hypothetical Comparison of Lab-Scale vs. Scale-Up Synthesis Parameters
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) | Key Considerations for Scale-Up |
| Reactant A (mol) | 1.0 | 100 | Ensure accurate dosing on a larger scale. |
| Chlorinating Agent (mol) | 1.1 | 110 | Controlled addition rate is critical to manage exotherm. |
| Solvent Volume (L) | 0.5 | 50 | Ensure adequate mixing and heat transfer. |
| Reaction Temperature (°C) | 20-25 | 20-30 | Improved cooling capacity is necessary. |
| Addition Time (h) | 0.5 | 4-6 | Slower addition to control reaction rate and temperature. |
| Typical Yield (%) | 85-90 | 70-75 | Yield optimization through process control is a key goal. |
| Purity (by HPLC, %) | >98 | 90-95 | Purification methods may need to be adapted for larger scale. |
Experimental Protocols
Illustrative Protocol: Synthesis of a Chlorinated Butyric Acid Derivative
This is a generalized protocol based on the synthesis of related compounds and should be adapted and optimized for the specific synthesis of this compound.
-
Reactor Preparation: A glass-lined or other suitably corrosion-resistant reactor is rendered inert by purging with dry nitrogen.
-
Reagent Charging: The starting butyric acid derivative and an appropriate anhydrous solvent are charged to the reactor. The mixture is cooled to the desired initial temperature (e.g., 5-10 °C).
-
Controlled Addition: The chlorinating agent (e.g., thionyl chloride) is added dropwise or via a metering pump over a period of several hours, maintaining the internal temperature within a narrow range.
-
Reaction Monitoring: The reaction progress is monitored by withdrawing samples periodically and analyzing them by GC or HPLC.
-
Quenching: Once the reaction is complete, the mixture is carefully quenched, for example, by slowly adding it to cold water or a suitable basic solution to neutralize excess reagents and acidic byproducts.
-
Work-up and Isolation: The product is isolated by extraction with an organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation or recrystallization to achieve the desired purity.
Visualizations
Caption: Logical workflow for addressing scale-up synthesis challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 3. CN102898307A - Synthetic method of methyl 4-chlorobutyrate - Google Patents [patents.google.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. Human health effects of 2,4,5-T and its toxic contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
"stability issues of 4,4,4-Trichlorobutyric acid under reaction conditions"
Welcome to the Technical Support Center for 4,4,4-Trichlorobutyric Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues that may be encountered during its use in chemical reactions. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Disclaimer: Direct experimental data on the stability of this compound is limited in publicly available literature. The following guidance is based on established principles of organic chemistry and the known reactivity of related compounds containing trichloromethyl and carboxylic acid functionalities. It is crucial to perform small-scale pilot reactions to assess the stability of this compound under your specific experimental conditions.
Troubleshooting Guides
Issue 1: Low or No Yield of Desired Product
Question: I am using this compound in my reaction, but I am observing a low yield of my target molecule and the formation of several unidentified byproducts. What could be the cause?
Answer: Low yields and the presence of byproducts when using this compound can often be attributed to its degradation under the reaction conditions. The key areas to investigate are the reaction's pH, temperature, and the nature of the reagents used.
Troubleshooting Steps:
-
pH Assessment: The stability of carboxylic acids and compounds with trichloromethyl groups can be highly pH-dependent.
-
Basic Conditions: Strong bases can lead to dehydrochlorination or hydrolysis of the trichloromethyl group.
-
Acidic Conditions: While generally more stable in acidic media, strong acids at elevated temperatures can potentially promote side reactions.
-
Recommendation: If your reaction allows, aim for neutral or mildly acidic conditions. Use a pH meter to monitor the reaction mixture.
-
-
Temperature Control: High temperatures can promote the thermal decomposition of this compound.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider extending the reaction time at a lower temperature.
-
-
Reagent Compatibility: Nucleophilic reagents can react with the electrophilic carbon of the trichloromethyl group or the carboxylic acid itself.
-
Recommendation: Evaluate the compatibility of all reagents with the trichloromethyl and carboxylic acid functionalities. Consider using less nucleophilic reagents or protecting groups if necessary.
-
-
Atmosphere Control: Reactions sensitive to moisture or oxygen should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Insoluble Material or Precipitate
Question: During my reaction with this compound, I observed the formation of an unexpected precipitate. What could this be?
Answer: The formation of a precipitate could be due to several factors, including the degradation of this compound to less soluble byproducts or reaction with other components in the mixture.
Troubleshooting Steps:
-
Byproduct Identification: Isolate the precipitate and analyze it using techniques like NMR, IR, and Mass Spectrometry to determine its structure. Potential insoluble byproducts could arise from polymerization or salt formation.
-
Solvent Selection: The choice of solvent can influence the solubility of both the starting material and any degradation products.
-
Recommendation: Ensure that this compound and all expected intermediates and products are soluble in the chosen solvent system. If degradation is suspected, a solvent that can solubilize potential byproducts might prevent their precipitation and allow for easier characterization.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its structure, the two most likely degradation pathways for this compound are hydrolysis and dehydrochlorination of the trichloromethyl group.
-
Hydrolysis: In the presence of water, particularly under basic or strongly acidic conditions, the trichloromethyl group can be hydrolyzed to a carboxylic acid, which may be unstable and undergo further reactions.
-
Dehydrochlorination: Strong bases can promote the elimination of HCl from the molecule, leading to the formation of unsaturated compounds.
Q2: How does pH affect the stability of this compound?
A2: The pH of the reaction medium is a critical factor.
-
Alkaline pH (pH > 7): The trichloromethyl group is susceptible to nucleophilic attack by hydroxide ions, leading to hydrolysis. Strong bases can also induce dehydrochlorination.
-
Neutral pH (pH ≈ 7): The compound is expected to be most stable at or near neutral pH.
-
Acidic pH (pH < 7): While generally more stable than in basic conditions, prolonged exposure to strong acids, especially at elevated temperatures, may catalyze hydrolysis.
Q3: What is the expected thermal stability of this compound?
Q4: Are there any known incompatible reagents with this compound?
A4: Yes, certain reagents are expected to be incompatible.
-
Strong Bases: Reagents like alkali metal hydroxides (NaOH, KOH), alkoxides (e.g., sodium ethoxide), and organometallic reagents (e.g., Grignard reagents, organolithiums) can react with both the carboxylic acid proton and the trichloromethyl group.
-
Strong Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid and may also react with the C-Cl bonds.
-
Strong Nucleophiles: Amines, thiols, and other strong nucleophiles may displace the chloride atoms or react with the carboxylic acid.
Q5: What analytical techniques are recommended for monitoring the stability of this compound in a reaction?
A5: A combination of chromatographic and spectroscopic techniques is recommended.
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the disappearance of the starting material and the appearance of new spots (potential byproducts).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of this compound over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile degradation products. Derivatization of the carboxylic acid may be necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the reaction progress and to characterize the structure of any isolated byproducts.
Experimental Protocols
Protocol 1: General Procedure for a Pilot Reaction to Assess Stability
This protocol outlines a general approach to test the stability of this compound under your proposed reaction conditions on a small scale.
Materials:
-
This compound
-
Your chosen solvent and reagents
-
Small reaction vessel (e.g., 10 mL round-bottom flask)
-
Stirring mechanism (magnetic stir bar and stir plate)
-
Temperature control (oil bath or heating mantle with a thermocouple)
-
Inert atmosphere setup (if required)
-
TLC plates and developing chamber
-
HPLC or GC-MS for quantitative analysis
Procedure:
-
Set up the reaction vessel with a stir bar and, if necessary, under an inert atmosphere.
-
Add the solvent and this compound to the reaction vessel.
-
Take an initial sample (t=0) for analysis (TLC, HPLC, or GC-MS).
-
Add the other reagents to the reaction mixture.
-
Heat the reaction to the desired temperature.
-
Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., every 30-60 minutes).
-
Analyze each aliquot by TLC to visually assess the consumption of the starting material and the formation of new spots.
-
For a more detailed analysis, quench the reaction in the aliquots and analyze them by HPLC or GC-MS to quantify the concentration of this compound.
-
Plot the concentration of this compound versus time to determine its rate of consumption. Significant deviation from the expected reaction rate may indicate degradation.
Data Presentation
Due to the lack of specific quantitative data in the literature, a table of decomposition rates cannot be provided. It is highly recommended that researchers generate their own stability data using the protocol outlined above for their specific reaction conditions. The data should be tabulated as follows:
| Time (hours) | Temperature (°C) | pH | Concentration of this compound (M) |
| 0 | 25 | 7.0 | [Initial Concentration] |
| 1 | 50 | 7.0 | [Concentration at 1h] |
| 2 | 50 | 7.0 | [Concentration at 2h] |
| ... | ... | ... | ... |
"troubleshooting guide for 4,4,4-Trichlorobutyric acid derivatization"
This guide provides troubleshooting advice and frequently asked questions for the derivatization of 4,4,4-trichlorobutyric acid for analysis, particularly by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: this compound is a polar and non-volatile compound due to its carboxylic acid group. Direct injection into a GC system can lead to poor peak shape (tailing), low sensitivity, and potential thermal degradation. Derivatization converts the polar carboxylic acid group into a less polar, more volatile, and more thermally stable derivative, making it suitable for GC analysis.[1][2]
Q2: What are the most common derivatization methods for this compound?
A2: The two most common methods for derivatizing carboxylic acids like this compound are:
-
Silylation: This method replaces the acidic proton of the carboxylic acid group with a trimethylsilyl (TMS) group. A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[3][4][5]
-
Esterification (Alkylation): This method converts the carboxylic acid into an ester, typically a methyl ester. Common reagents include boron trifluoride in methanol (BF3-methanol) or diazomethane.[3][6][7] Another option for halogenated acids is using reagents like pentafluorobenzyl bromide (PFBBr).[1][8]
Q3: How does the trichloromethyl group in this compound affect derivatization?
A3: The bulky trichloromethyl group creates significant steric hindrance around the carboxylic acid functional group. This can slow down the derivatization reaction and may require more forceful reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) to achieve complete derivatization.[5] Additionally, the presence of chlorine atoms can lead to potential side reactions, such as decomposition, especially at high temperatures.[1]
Q4: Which derivatization reagent is better for this compound, a silylating agent or an alkylating agent?
A4: The choice depends on several factors:
-
Steric Hindrance: For sterically hindered compounds, silylation with a reagent like BSTFA in combination with a catalyst (e.g., 1% TMCS) is often effective.[5]
-
Stability: Alkyl esters are generally more stable than TMS derivatives and can be stored for longer periods if needed.[6]
-
Analytical Method: For electron capture detection (ECD), derivatization with a halogenated reagent like PFBBr can significantly enhance sensitivity.[1][9]
-
Potential Side Reactions: The high temperatures sometimes required for esterification could potentially lead to the degradation of the trichloromethyl group.[1] Silylation can often be performed under milder conditions.
Troubleshooting Guide
Problem 1: Incomplete or No Derivatization
Symptom:
-
No peak or a very small peak corresponding to the derivatized analyte in the chromatogram.
-
Presence of a broad, tailing peak corresponding to the underivatized acid.
Potential Causes & Solutions:
| Cause | Solution |
| Presence of Moisture | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. If the sample is in an aqueous solution, it must be completely evaporated to dryness before adding derivatization reagents.[5] |
| Insufficient Reagent | Use a sufficient excess of the derivatization reagent. For silylation with BSTFA, a general rule is to use at least a 2:1 molar ratio of BSTFA to active hydrogens.[5] For a sterically hindered acid, a higher excess may be beneficial. |
| Suboptimal Reaction Conditions | Due to steric hindrance from the trichloromethyl group, longer reaction times and/or higher temperatures may be required. For silylation with BSTFA, consider increasing the temperature to 70-80°C and the reaction time to 60 minutes or more. For BF3-methanol esterification, heating at 60-100°C for 15-60 minutes is typical.[4][10] |
| Reagent Degradation | Silylating agents are highly sensitive to moisture and can degrade over time. Use fresh reagents and store them properly under anhydrous conditions. |
Problem 2: Peak Tailing
Symptom:
-
Asymmetrical peaks with a pronounced "tail."
Potential Causes & Solutions:
| Cause | Solution |
| Incomplete Derivatization | Unreacted carboxylic acid groups will interact with active sites in the GC system. Follow the troubleshooting steps for incomplete derivatization. |
| Active Sites in the GC System | Free silanol groups on the GC inlet liner or column can interact with the analyte. Use a deactivated inlet liner and regularly condition the GC column according to the manufacturer's instructions. |
| Adsorption of Derivatives | Even derivatized analytes can be adsorbed if the system is not inert. Ensure all components of the GC system are properly deactivated.[2] |
Problem 3: Extraneous Peaks in the Chromatogram
Symptom:
-
Presence of unexpected peaks in the chromatogram.
Potential Causes & Solutions:
| Cause | Solution |
| Reagent Byproducts | Some derivatization reagents produce byproducts. For example, silylation with BSTFA produces N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, which are typically volatile and elute early.[9] If these interfere, consider a different reagent or modify chromatographic conditions. |
| Sample Matrix Components | Components in the sample matrix may also be derivatized or interfere with the analysis. Perform a sample cleanup or extraction prior to derivatization.[2] |
| Derivative Decomposition | The trichloromethyl group may be susceptible to decomposition, especially at high temperatures in the injector port. One study on trichloroacetic acid derivatization noted decomposition of the derivative.[1] Try lowering the injector temperature. |
| Side Reactions with Halogens | In some cases, halogenated compounds can undergo side reactions like dechlorination. If this is suspected, using milder derivatization conditions may help. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for the derivatization of carboxylic acids. Note that for the sterically hindered this compound, conditions may need to be optimized towards the higher end of the temperature and time ranges.
Table 1: Silylation with BSTFA (+/- TMCS)
| Parameter | Typical Range | Recommended Starting Point for this compound |
| Reagent | BSTFA or BSTFA + 1-10% TMCS | BSTFA + 1% TMCS |
| Solvent | Pyridine, Acetonitrile, DMF | Acetonitrile |
| Reagent to Analyte Ratio | >2:1 molar excess | 5:1 molar excess |
| Temperature | 60 - 100°C[10] | 80°C |
| Time | 30 - 60 min[10] | 60 min |
Table 2: Esterification with BF3-Methanol
| Parameter | Typical Range | Recommended Starting Point for this compound |
| Reagent | 12-14% BF3 in Methanol | 14% BF3 in Methanol |
| Solvent | Methanol (from reagent) | Methanol |
| Reagent to Analyte Ratio | Large excess | 2 mL reagent per 1-25 mg sample[10] |
| Temperature | 60 - 100°C[10] | 80°C |
| Time | 5 - 60 min[10] | 30 min |
Experimental Protocols
Protocol 1: Silylation using BSTFA with 1% TMCS
-
Sample Preparation: Place a known amount of the dried this compound sample (typically 1-5 mg) into a reaction vial. If the sample is in a solution, evaporate the solvent completely under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile to dissolve the sample. Then, add 200 µL of BSTFA containing 1% TMCS.
-
Reaction: Tightly cap the vial and heat it at 80°C for 60 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: Esterification using BF3-Methanol
-
Sample Preparation: Place the dried this compound sample (typically 1-5 mg) into a screw-capped glass tube with a PTFE liner.
-
Reagent Addition: Add 2 mL of 14% BF3-Methanol reagent to the sample.
-
Reaction: Cap the tube tightly and heat at 80°C for 30 minutes.
-
Extraction: Cool the tube to room temperature. Add 1 mL of saturated NaCl solution and 1 mL of hexane. Vortex thoroughly for 1 minute to extract the methyl ester into the organic layer.
-
Sample Cleanup: Centrifuge to separate the layers. Carefully transfer the upper organic layer to a clean autosampler vial. Passing the extract through a small amount of anhydrous Na2SO4 can remove residual water.
-
Analysis: The hexane extract containing the derivatized analyte is ready for GC-MS analysis.
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. benchchem.com [benchchem.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. weber.hu [weber.hu]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
"validation of analytical methods for 4,4,4-Trichlorobutyric acid"
A Comparative Guide to the Validation of Analytical Methods for 4,4,4-Trichlorobutyric Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like this compound is critical. The validation of analytical methods ensures the reliability and accuracy of experimental data. This guide provides a comparative overview of common analytical techniques that can be employed for the analysis of this compound, supported by representative experimental data from validated methods for similar halogenated carboxylic acids.
Comparison of Analytical Methods
The selection of an analytical method for this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The three most common and suitable analytical techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
The following table summarizes the performance characteristics of these methods based on validated analyses of analogous chlorinated carboxylic acids. This data provides a benchmark for what can be expected when developing and validating a method for this compound.
Table 1: Comparison of Analytical Method Validation Parameters for Halogenated Carboxylic Acids
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Analyte(s) | Short-chain fatty acids | Haloacetic acids (MCAA, DCAA, TCAA) | Chlorinated organic carriers |
| Matrix | Bacterial culture supernatants | Drinking water | Textiles, foam, leather |
| Linearity (r²) | 0.9951 - 0.9993[1] | > 0.99[2][3] | 0.996 - 0.998[4] |
| Limit of Detection (LOD) | 0.13 - 0.33 mM[1] | 0.50 - 2.5 µg/L[5] | < 0.1 ng/mL[4] |
| Limit of Quantitation (LOQ) | 0.5 - 1.0 mM[1] | 1.7 - 8.3 µg/L[5] | Not explicitly stated, but method applied to concentrations of 2.60 to 9.94 ng/mL[4] |
| Accuracy/Recovery | Within specified ranges (not quantified in abstract)[1] | 61.3% - 117%[5] | 95% - 105%[4] |
| Precision (RSD) | Within-day and between-day precision fell within specified ranges[1] | Intra-day: 1.50% - 11.0% Inter-day: 4.58% - 10.9%[5] | < 10%[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative protocols for sample preparation and analysis using HPLC-UV, LC-MS/MS, and GC-MS for similar compounds, which can be adapted for this compound.
HPLC-UV Method for Short-Chain Fatty Acids
This method is suitable for the quantification of non-chromophoric acids by using a low UV wavelength for detection.
Sample Preparation (Liquid-Liquid Extraction) [1]
-
Acidify the aqueous sample (e.g., bacterial culture supernatant) to a pH below 2.
-
Perform a liquid-liquid extraction with diethyl ether.
-
Back-extract the short-chain fatty acids into an aqueous phase.
-
Acidify the final aqueous extract prior to injection.
Chromatographic Conditions [1]
-
Column: Hypersil Gold aQ
-
Mobile Phase: Acidified mobile phase to ensure the analytes are in their protonated form.
-
Detection: UV at 210 nm.
LC-MS/MS Method for Haloacetic Acids in Water
This direct injection method is highly sensitive and specific, making it ideal for trace analysis in complex matrices.
Sample Preparation (Direct Injection) [6]
-
Filter the water sample through a 0.2 µm syringe filter directly into an autosampler vial.
-
For quality control, spike standards into ultrapure water at relevant concentrations.
Chromatographic and Mass Spectrometric Conditions [2][6]
-
Column: A reverse-phase column suitable for polar analytes.
-
Mobile Phase: A gradient of water and acetonitrile with a small percentage of formic acid is common.
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used for carboxylic acids.
-
Detection: Multiple Reaction Monitoring (MRM) for specific transitions of the target analytes.
GC-MS Method for Chlorinated Organic Compounds
GC-MS is a powerful technique for volatile and semi-volatile compounds. For polar analytes like carboxylic acids, derivatization is often required to increase volatility.
Sample Preparation (Solvent Extraction and Derivatization) [4][7]
-
Extract the homogenized sample with a suitable organic solvent (e.g., dichloromethane) using ultrasonication.
-
Concentrate the extract.
-
Derivatize the carboxylic acid group to form a more volatile ester (e.g., methyl or silyl ester). This is a critical step for successful GC analysis of acidic compounds.
-
The derivatized sample is then injected into the GC-MS system.
Chromatographic and Mass Spectrometric Conditions [4]
-
Column: A non-polar or medium-polarity column, such as a DB-5MS.
-
Carrier Gas: Helium.
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) for target and qualifier ions to enhance sensitivity and specificity.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, as outlined by the International Council for Harmonisation (ICH) guidelines.[8][9][10]
Caption: Workflow for Analytical Method Validation.
References
- 1. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Haloacetic Acids in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Ich guidelines for validation final | PPTX [slideshare.net]
- 10. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to Halogenated Butyric Acids in Synthesis: 4,4,4-Trichlorobutyric Acid vs. Other Analogs
For researchers, scientists, and drug development professionals, the choice of a halogenated butyric acid building block is critical for the successful synthesis of complex molecules. This guide provides an objective comparison of 4,4,4-trichlorobutyric acid and its mono-halogenated counterparts (4-chloro-, 4-bromo-, and 4-iodobutyric acid), focusing on their synthesis, physical properties, and reactivity. Experimental data is presented to support the discussion and detailed protocols are provided for key synthetic transformations.
Introduction
Halogenated butyric acids are versatile intermediates in organic synthesis, serving as precursors to a wide range of functionalized molecules used in pharmaceuticals, agrochemicals, and materials science. The nature and number of halogen atoms on the butyric acid backbone significantly influence the compound's reactivity and physical properties, making the selection of the appropriate building block a key consideration in synthetic design. This guide compares this compound, a molecule with a unique trichloromethyl group, against the more common 4-chloro-, 4-bromo-, and 4-iodobutyric acids.
Synthesis of Halogenated Butyric Acids
The synthesis of monohalogenated butyric acids typically involves the ring-opening of γ-butyrolactone. In contrast, the synthesis of this compound is more challenging and direct methods are not as well-documented in publicly available literature. A plausible, though not explicitly detailed, method involves the free-radical addition of chloroform to acrylic acid or its derivatives.
A common route to 4-chloro-, 4-bromo-, and 4-iodobutyric acids is the acid-catalyzed ring-opening of γ-butyrolactone with the corresponding hydrohalic acid.
General Reaction Scheme for Monohalogenated Butyric Acids:
Caption: General synthesis of 4-halobutyric acids.
Experimental Protocols
Synthesis of 4-Chlorobutyric Acid from γ-Butyrolactone [1][2]
To a flask containing 86g of γ-butyrolactone, 5g of a heteropolyacid catalyst (e.g., phosphotungstic acid or silicotungstic acid) is added, and the mixture is stirred at room temperature.[1][2] Then, 200g of 20% hydrochloric acid is slowly added dropwise. The reaction is stirred for 2 hours at room temperature.[1][2] Gas chromatography analysis typically shows less than 1% residual γ-butyrolactone and a γ-chlorobutyric acid content of 99% or more.[1][2] The layers are separated to collect the lower product layer.[1][2]
Synthesis of 4-Bromobutyric Acid from γ-Butyrolactone
A mixture of γ-butyrolactone and hydrobromic acid (48% aqueous solution) is heated, often in the presence of a catalyst like sulfuric acid. The reaction temperature and time can be varied to optimize the yield.
Synthesis of this compound (Proposed)
A potential synthetic route to this compound involves the free-radical addition of chloroform to acrylic acid, initiated by a radical initiator such as benzoyl peroxide. This reaction would leverage the reactivity of the trichloromethyl radical.
Caption: Proposed free-radical synthesis of this compound.
Physical Properties
The physical properties of these acids are summarized in the table below. The presence of the heavier halogens and the trichloromethyl group significantly impacts properties like molecular weight, boiling point, and density.
| Property | 4-Chlorobutyric Acid | 4-Bromobutyric Acid | 4-Iodobutyric Acid | This compound |
| CAS Number | 627-00-9 | 2623-87-2 | 7425-27-6 | 2345-32-6 |
| Molecular Formula | C₄H₇ClO₂ | C₄H₇BrO₂ | C₄H₇IO₂ | C₄H₅Cl₃O₂ |
| Molecular Weight ( g/mol ) | 122.55 | 167.00 | 214.00 | 191.44 |
| Melting Point (°C) | 12-16 | 31-34 | 37-40 | Not available |
| Boiling Point (°C) | 106-108 (at 15 mmHg) | 128-131 (at 11 mmHg) | Not available | Not available |
| Density (g/mL) | 1.24 (at 25 °C) | Not available | Not available | Not available |
Reactivity in Synthesis
The primary site of reactivity for 4-chloro-, 4-bromo-, and 4-iodobutyric acids in many synthetic applications is the carbon-halogen bond, which is susceptible to nucleophilic substitution. The reactivity in these SN2 reactions is heavily influenced by the nature of the halogen, following the general trend I > Br > Cl. This is due to the bond strength of the carbon-halogen bond and the stability of the resulting halide anion as a leaving group.
This compound offers a different spectrum of reactivity centered around the trichloromethyl group. This group is a synthetic equivalent of a carboxylic acid, can participate in radical reactions, and can be transformed into other functional groups.
Caption: Reactivity comparison of halogenated butyric acids.
Comparative Experimental Data
Table of Relative Reactivity in SN2 Reactions:
| Substrate | Relative Rate |
| R-I | ~30,000 |
| R-Br | ~10,000 |
| R-Cl | ~200 |
| R-F | 1 |
Note: These are generalized relative rates for SN2 reactions and can vary depending on the specific nucleophile, solvent, and reaction conditions.
Applications in Drug Development and Synthesis
Halogenated butyric acids are valuable building blocks in the synthesis of a variety of pharmaceutical compounds. The choice of halogenated butyric acid can influence the efficiency of key bond-forming steps.
-
4-Chlorobutyric acid is a versatile intermediate used in the synthesis of various pharmaceuticals.[3]
-
4-Bromobutyric acid is also a key intermediate in pharmaceutical synthesis.[4]
-
4-Iodobutyric acid , due to its higher reactivity, can be advantageous in syntheses where milder reaction conditions are required or when dealing with less reactive nucleophiles.
-
This compound can be a precursor to compounds with a gem-dichloroalkene moiety or can be used to introduce a sterically demanding group.
Conclusion
The choice between this compound and its monohalogenated analogs depends heavily on the desired synthetic transformation. For nucleophilic substitution reactions, the reactivity trend of I > Br > Cl provides a clear guideline for selecting the appropriate starting material to achieve the desired reaction rate and yield. This compound, while less common, offers unique synthetic possibilities due to the reactivity of the trichloromethyl group. A thorough understanding of the synthesis, properties, and reactivity of these building blocks is essential for the efficient and successful development of new chemical entities.
References
A Comparative Analysis of 4,4,4-Trichlorobutyric Acid and 4,4,4-Trifluorobutyric Acid for Researchers and Drug Development Professionals
An In-depth Guide to the Physicochemical Properties, Synthesis, Reactivity, and Biological Significance of Two Halogenated Butyric Acid Analogs
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of halogenated functional groups is a cornerstone of modern molecular design. The substitution of hydrogen with halogens can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, thereby fine-tuning its biological activity. This guide provides a comprehensive comparative study of two such halogenated building blocks: 4,4,4-Trichlorobutyric acid and 4,4,4-Trifluorobutyric acid. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals by presenting a side-by-side analysis of their properties, synthesis, and potential applications, supported by experimental data.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of chlorine with fluorine at the terminal carbon of butyric acid results in significant differences in their physical and chemical properties. These differences are critical in determining their suitability for various synthetic applications and their potential impact on the properties of downstream molecules.
| Property | This compound | 4,4,4-Trifluorobutyric Acid |
| Molecular Formula | C₄H₅Cl₃O₂[1][2] | C₄H₅F₃O₂[3] |
| Molecular Weight | 191.44 g/mol [1] | 142.08 g/mol [3] |
| Melting Point | 43-44 °C | 25-31 °C[3] |
| Boiling Point | 274 °C | 166-167 °C |
| pKa | ~4.18[1] | ~4.16 |
| Solubility | Soluble in aqueous sodium carbonate.[1] | Soluble in water. |
Spectroscopic Data
This compound:
-
¹H NMR: Expected signals would include a triplet for the protons at C2, a multiplet for the protons at C3, and a characteristic downfield shift for the carboxylic acid proton.
-
¹³C NMR: Distinct signals are expected for the carbonyl carbon, the two methylene carbons, and the carbon bearing the three chlorine atoms.
-
IR Spectroscopy: Key absorptions would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch, and C-Cl stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of three chlorine atoms.
4,4,4-Trifluorobutyric Acid:
-
¹H NMR (CDCl₃): δ 2.52 (m, 2H), 2.67 (t, 2H).[4]
-
¹³C NMR: Expected signals include the carbonyl carbon, the two methylene carbons, and a quartet for the carbon bearing the three fluorine atoms due to C-F coupling.
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch, a strong C=O stretch, and strong C-F stretching bands.
-
Mass Spectrometry: The mass spectrum would display the molecular ion peak and fragmentation patterns corresponding to the loss of functional groups.
Experimental Protocols: Synthesis of Halogenated Butyric Acids
The synthesis of these compounds is crucial for their application as building blocks. Below are detailed experimental protocols for their preparation.
Synthesis of 4,4,4-Trifluorobutyric Acid
A general and efficient method for the synthesis of 4,4,4-Trifluorobutyric acid involves the hydrolysis of its corresponding ethyl ester.[4]
Procedure:
-
A mixture of potassium hydroxide (123 g), methanol (900 mL), and water (80 mL) is prepared and cooled in an ice-water bath.
-
To this cooled solution, ethyl 4,4,4-trifluorobutyrate (160 g) is added slowly while maintaining stirring.
-
The reaction mixture is then stirred at room temperature for 12 hours.
-
Following the completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting residue is partitioned between water and ether. The ether layer is separated and washed once with water.
-
The aqueous layers are combined, and ice-cold 10% hydrochloric acid is added to adjust the pH to 1.
-
The acidified aqueous solution is then extracted three times with ether.
-
The combined ether extracts are washed twice with brine and dried over anhydrous magnesium sulfate.
-
After filtration, the solvent is evaporated under reduced pressure to yield 4,4,4-trifluorobutyric acid (131 g, 98% yield).[4]
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is less commonly available in open literature. However, a general approach could involve the radical chlorination of a suitable precursor followed by hydrolysis.
Reactivity and Applications in Synthesis
The differing electronegativity and size of fluorine and chlorine atoms lead to distinct reactivity profiles for the C-F and C-Cl bonds. The C-F bond is significantly stronger than the C-Cl bond, making the trifluoromethyl group generally more stable and less prone to nucleophilic substitution.[5][6] This stability is a desirable trait in drug design, as it can enhance metabolic resistance.[7]
4,4,4-Trifluorobutyric acid is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[5] Its incorporation can enhance biological activity and metabolic stability.[5][7] A notable application is in the synthesis of fluorinated amino acids, such as (S)-2-Amino-4,4,4-trifluorobutanoic acid, which serves as a bioisostere for leucine in peptide-based drug design.[8]
This compound , while less commonly cited in recent drug discovery literature, has potential applications where the reactivity of the C-Cl bond can be exploited for further functionalization. Organochlorine compounds have a long history in the development of pesticides and pharmaceuticals.[6]
Biological Activity and Toxicology
The biological effects of these compounds are of paramount importance. The introduction of trifluoromethyl groups is a well-established strategy to enhance the biological activity of molecules.[7] However, the toxicological profiles of organohalogen compounds must be carefully considered.
Organofluorine compounds exhibit a wide range of toxicological profiles, with some being highly inert and others displaying significant toxicity. The strong C-F bond generally leads to high metabolic stability, which can be advantageous but may also lead to bioaccumulation.[9]
Organochlorine compounds are known for their persistence in the environment and potential for bioaccumulation.[6] Some organochlorine pesticides have been shown to have neurological and endocrine-disrupting effects.[6] The toxicology of any new compound containing a trichloromethyl group should be thoroughly investigated.
Conclusion
Both this compound and 4,4,4-Trifluorobutyric acid offer unique properties as building blocks in chemical synthesis. The choice between them will depend on the specific requirements of the target molecule. The trifluoro- derivative generally offers greater metabolic stability, a feature highly sought after in modern drug design. The trichloro- analog, on the other hand, may provide a handle for further chemical transformations. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic strategies. Further experimental investigation into the specific reactivity and biological properties of derivatives of both compounds is warranted to fully unlock their potential in the development of novel therapeutics and agrochemicals.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4,4,4-TRICHLOROBUTANOIC ACID | CAS 2345-32-6 [matrix-fine-chemicals.com]
- 3. 4,4,4-トリフルオロ酪酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4,4,4-Trifluorobutyric acid | 406-93-9 [chemicalbook.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. nbinno.com [nbinno.com]
- 8. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
The Strategic Advantage of 4,4,4-Trichlorobutyric Acid Derivatives in the Synthesis of Trichloromethyl-Substituted Indanones
A comparative guide for researchers and drug development professionals on the synthesis of indanone scaffolds, evaluating the use of 4,4,4-trichlorobutyric acid-related precursors against traditional intramolecular Friedel-Crafts acylation.
In the landscape of synthetic organic chemistry, the choice of starting materials and synthetic routes is paramount to achieving desired molecular complexity with efficiency and high yield. This guide provides a comparative analysis of two distinct pathways for the synthesis of substituted indanones, a structural motif present in numerous biologically active compounds. We will explore a modern approach utilizing a derivative of this compound, specifically 1-aryl-4,4,4-trichlorobut-2-en-1-one, and contrast it with the well-established intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.
Introduction to the Synthetic Challenge
Indanones are a class of bicyclic ketones that serve as crucial intermediates in the synthesis of various pharmaceuticals and natural products. The introduction of specific substituents at the C3 position of the indanone ring is often a key step in modulating the biological activity of the final molecule. This guide focuses on the synthesis of 3-substituted indanones, comparing a traditional and a more recent methodology.
The Trichloromethyl Precursor Route: A Modern Approach
A notable, contemporary method involves the cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones to yield 3-trichloromethylindan-1-ones. These precursors can be prepared from the condensation of acetophenones with chloral, a derivative of acetic acid, showcasing a synthetic lineage related to this compound. The trichloromethyl group is a valuable handle for further synthetic transformations.
This intramolecular cyclization is typically promoted by a strong Brønsted acid, such as triflic acid (TfOH), under elevated temperatures. The reaction proceeds via protonation of the carbonyl oxygen, which facilitates the electrophilic attack of the aromatic ring to form the five-membered ring of the indanone.
The Classic Alternative: Intramolecular Friedel-Crafts Acylation
The traditional and widely employed method for synthesizing indanones is the intramolecular Friedel-Crafts acylation. This reaction typically starts from a 3-arylpropionic acid, which is first converted to its more reactive acyl chloride. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl chloride undergoes an intramolecular electrophilic aromatic substitution to form the indanone ring.
Comparative Analysis: Performance and Experimental Data
To provide a clear comparison, we will examine the synthesis of a representative 3-substituted indanone via both routes.
Route 1: From a this compound Derivative Precursor
The synthesis of 3-trichloromethylindan-1-one from 1-phenyl-4,4,4-trichlorobut-2-en-1-one serves as our example for this modern approach.
Route 2: Intramolecular Friedel-Crafts Acylation
For a comparable alternative, we will consider the synthesis of 3-phenylindan-1-one, which involves the intramolecular Friedel-Crafts acylation of 3,3-diphenylpropionic acid. Although the substituent is phenyl instead of trichloromethyl, this example illustrates the general conditions and performance of the classical method for a C3-disubstituted indanone.
| Parameter | Route 1: Trichloromethyl Precursor | Route 2: Intramolecular Friedel-Crafts |
| Starting Material | 1-Aryl-4,4,4-trichlorobut-2-en-1-one | 3-Arylpropionic Acid/Acyl Chloride |
| Key Transformation | Intramolecular Cyclization | Intramolecular Friedel-Crafts Acylation |
| Catalyst/Reagent | Triflic Acid (TfOH) | Lewis Acid (e.g., AlCl₃) or Brønsted Acid |
| Reaction Time | 2 - 18 hours | Varies (typically a few hours) |
| Reaction Temperature | 80 °C | 0 °C to room temperature |
| Yield | Up to 92%[1][2] | Generally good to high yields |
| Substituent at C3 | Trichloromethyl (-CCl₃) | Varies (e.g., Aryl, Alkyl) |
Experimental Protocols
Protocol 1: Synthesis of 3-Trichloromethylindan-1-one (from Trichloromethyl Precursor)
This protocol is based on the cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones in triflic acid.[1][2]
-
Preparation of the Starting Enone: The precursor, 1-aryl-4,4,4-trichlorobut-2-en-1-one, is synthesized by the dehydration of 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-one. This hydroxy ketone is obtained from the condensation of an appropriate acetophenone with chloral.
-
Cyclization Reaction:
-
To a solution of 1-aryl-4,4,4-trichlorobut-2-en-1-one (1 mmol) in a suitable reaction vessel, add triflic acid (TfOH, approximately 10 equivalents).
-
Heat the reaction mixture to 80 °C.
-
Maintain the temperature and stir for 2-10 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-trichloromethylindan-1-one.
-
Protocol 2: Synthesis of 3-Aryl-1-Indanone (via Intramolecular Friedel-Crafts Acylation)
This protocol describes a general procedure for the synthesis of 3-aryl-1-indanones from 3-arylpropionic acids.
-
Formation of the Acyl Chloride:
-
In a round-bottom flask, dissolve the 3-arylpropionic acid (1 mmol) in an anhydrous solvent such as dichloromethane.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.
-
-
Intramolecular Friedel-Crafts Acylation:
-
Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃, 1.1-1.5 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring the mixture onto crushed ice and adding dilute HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-aryl-1-indanone.
-
Visualizing the Synthetic Pathways
Caption: Comparative diagram of synthetic pathways to 3-substituted indanones.
Workflow for Method Selection
Caption: Decision workflow for selecting an appropriate synthetic route to indanones.
Advantages and Considerations
This compound Derivative Route:
-
Advantages:
-
Considerations:
-
The synthesis of the starting 1-aryl-4,4,4-trichlorobut-2-en-1-one requires a multi-step preparation.
-
The use of a superacid like triflic acid requires careful handling and specific reaction conditions.
-
Intramolecular Friedel-Crafts Acylation Route:
-
Advantages:
-
A well-established and versatile method applicable to a wide range of 3-arylpropionic acids.
-
The starting materials are often commercially available or readily synthesized.
-
-
Considerations:
-
The two-step process involving the formation of the acyl chloride can be less atom-economical and may generate corrosive byproducts.
-
The Lewis acid catalyst is required in stoichiometric amounts and needs to be quenched and removed during workup.
-
Conclusion
Both the modern approach using this compound-related precursors and the traditional intramolecular Friedel-Crafts acylation are effective methods for the synthesis of 3-substituted indanones. The choice of synthetic route will largely depend on the desired substituent at the C3 position and the overall synthetic strategy. The trichloromethyl precursor route offers a distinct advantage when a trichloromethyl group is the target or a versatile synthetic handle is needed for further elaboration. In contrast, the Friedel-Crafts acylation remains a robust and general method for a broader range of C3-substituted indanones where the precursor acids are readily accessible. Researchers and drug development professionals should consider the specific goals of their synthesis, including desired functionality, scalability, and process safety, when selecting the most appropriate pathway.
References
A Comparative Guide to Alternatives for 4,4,4-Trichlorobutyric Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic introduction of functionalized four-carbon building blocks is a cornerstone of complex molecule construction. 4,4,4-Trichlorobutyric acid, with its unique trichloromethyl group, offers a distinct reactive handle and has been utilized in the synthesis of various scaffolds. However, the search for alternative reagents with improved reactivity, milder reaction conditions, or different physicochemical properties is a continuous effort in process development and drug discovery. This guide provides an objective comparison of this compound with viable alternatives, supported by experimental data and detailed protocols to inform reagent selection in organic synthesis.
Overview of this compound and its Alternatives
This compound serves as a source of a γ-carboxypropyl group bearing a trichloromethyl moiety. This functional group can participate in a variety of transformations, including nucleophilic acyl substitution, and reactions involving the trichloromethyl group. Alternatives can be broadly categorized into two classes: those that offer a similar carbon skeleton with a different trihalogenated group, and those that provide alternative synthetic routes to achieve the same or analogous structural motifs.
This guide will focus on the following alternatives:
-
Halogenated Analogues: 4,4,4-Trifluorobutyric acid and 4-Bromobutyric acid.
-
Alternative Trichloromethylating Agents: Radical addition of bromotrichloromethane.
-
Bioisosteres for the Carboxylic Acid Moiety: While not direct replacements for the entire molecule, understanding bioisosteric replacements for the carboxylic acid can guide the design of analogues with improved pharmacokinetic properties.
Performance Comparison
The selection of an appropriate building block is often dictated by factors such as reaction yield, substrate scope, and compatibility with other functional groups. The following tables summarize the performance of this compound and its alternatives in key synthetic transformations.
Table 1: Comparison of Halogenated Butyric Acid Analogues
| Reagent | Key Applications | Typical Yields | Advantages | Disadvantages |
| This compound | Synthesis of γ-lactams, γ-butyrolactones | Moderate to Good | Readily available, trichloromethyl group can be further transformed. | Potentially harsh reaction conditions required for some transformations. |
| 4,4,4-Trifluorobutyric acid | Introduction of a trifluoromethyl group, synthesis of fluorinated analogues. | Good to Excellent | Trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules. | Higher cost compared to chlorinated analogue. |
| 4-Bromobutyric acid | Synthesis of γ-butyrolactones, alkylating agent. | Good to Excellent | Good leaving group (bromide) for nucleophilic substitution. | Less stable than chlorinated analogues, potential for side reactions. |
Table 2: Comparison of Methods for Introducing the Trichloromethyl Group
| Method | Reagent | Key Applications | Typical Yields | Advantages | Disadvantages |
| Direct use of this compound | This compound | Direct incorporation of the C4 skeleton. | Substrate dependent | Single reagent for the desired moiety. | Limited commercial availability of derivatives. |
| Radical Addition | Bromotrichloromethane + Alkene | Addition of a trichloromethyl group to a double bond. | Good to Excellent | Mild, metal-free photochemical methods available.[1][2] | Requires a suitable alkene precursor. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method.
Protocol 1: Radical Addition of Bromotrichloromethane to an Alkene
This protocol describes a metal-free photochemical atom transfer radical addition (ATRA) of bromotrichloromethane to 1-decene, as an alternative to using a pre-functionalized butyric acid derivative.[1][2]
Reaction:
References
A Comparative Guide to the Quantification of 4,4,4-Trichlorobutyric Acid and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4,4,4-trichlorobutyric acid and its potential impurities. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical techniques for their specific needs, supported by experimental data from related compounds.
Introduction
This compound is a halogenated carboxylic acid with potential applications in various fields, including pharmaceuticals and as a chemical intermediate.[1][2][3][4] The purity of such compounds is critical, especially in drug development, necessitating robust analytical methods for quantification and impurity profiling.[5][6][7] This guide compares the two primary chromatographic techniques used for the analysis of short-chain fatty acids and related compounds: Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).
Comparison of Analytical Methodologies
The choice between GC and LC for the analysis of this compound and its impurities depends on several factors, including the volatility and thermal stability of the analytes, the required sensitivity, and the complexity of the sample matrix.
| Feature | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase. | Separation of compounds in the liquid phase based on their interaction with a stationary phase. |
| Derivatization | Often required for polar compounds like carboxylic acids to increase volatility and improve peak shape. Common methods include esterification and silylation.[8] | Can be used to improve detection or retention, but direct analysis is often possible. Derivatization agents like 3-nitrophenylhydrazine can be used.[9] |
| Detection | Flame Ionization Detector (FID) for general quantification, Mass Spectrometry (MS) for identification and sensitive quantification. | UV detection if the compounds have a chromophore, Charged Aerosol Detection (CAD) for non-volatile compounds without a chromophore, and Mass Spectrometry (MS) for high sensitivity and specificity.[6][10] |
| Sensitivity | Generally high, especially with MS detection. | High sensitivity achievable, particularly with MS/MS.[9][11] |
| Sample Throughput | Can be high with modern automated systems. | Can be high, especially with Ultra-High-Performance Liquid Chromatography (UHPLC) systems.[12] |
| Matrix Effects | Can be susceptible to matrix effects, headspace analysis can mitigate this for volatile compounds.[13] | Prone to matrix effects, especially in complex biological samples, which can suppress or enhance ionization in MS.[9] |
| Typical Analytes | Volatile and semi-volatile organic compounds.[5] | A wide range of compounds, including non-volatile and thermally labile molecules.[5] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for GC-MS and LC-MS/MS analysis, adapted for this compound based on methods for similar short-chain fatty acids.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol involves a derivatization step to convert the carboxylic acids into their more volatile methyl esters.
1. Sample Preparation and Derivatization (Esterification):
-
To 1 mL of sample (e.g., in a suitable organic solvent), add 2 mL of 14% (w/v) boron trifluoride in methanol.
-
Seal the vial and heat at 60°C for 30 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane.
-
Vortex for 1 minute and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the methyl esters to a new vial for GC-MS analysis.
2. GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol describes a direct analysis without derivatization, which is often feasible for LC-MS.
1. Sample Preparation:
-
Dilute the sample in a suitable solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Parameters:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient:
-
0-1 min: 5% B.
-
1-5 min: 5% to 95% B.
-
5-7 min: 95% B.
-
7.1-10 min: 5% B (re-equilibration).
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS Parameters (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its expected impurities would need to be determined.
-
Performance Comparison
The following table summarizes typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of short-chain fatty acids, which can be extrapolated to this compound.
| Parameter | GC-MS (with derivatization) | LC-MS/MS (direct analysis) |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | Sub ng/mL to pg/mL range[11] |
| Limit of Quantitation (LOQ) | ng/mL range | ng/mL range[9] |
| Linearity (R²) | > 0.99 | > 0.99[9] |
| Precision (%RSD) | < 15% | < 15%[9] |
| Accuracy (% Recovery) | 85-115% | 85-115% |
Visualizing the Workflow
A general workflow for the quantification of an active pharmaceutical ingredient (API) and its impurities is crucial for ensuring a systematic and robust analytical process.
References
- 1. Page loading... [guidechem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Page loading... [guidechem.com]
- 4. 4,4,4-TRICHLOROBUTANOIC ACID | CAS 2345-32-6 [matrix-fine-chemicals.com]
- 5. Pharmaceutical Impurities: Top Four Questions [thermofisher.com]
- 6. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 7. lcms.cz [lcms.cz]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.plos.org [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. env.go.jp [env.go.jp]
A Guide to Comparative Cross-Reactivity Analysis of 4,4,4-Trichlorobutyric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Hypothetical Comparison
To effectively compare the cross-reactivity of antibodies against 4,4,4-Trichlorobutyric acid with its potential derivatives, quantitative data should be summarized in a clear, structured format. A competitive ELISA is typically used to determine the 50% inhibition concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the assay signal. Cross-reactivity (CR%) is then calculated relative to the primary analyte (this compound).
The formula for calculating cross-reactivity is:
CR (%) = (IC50 of this compound / IC50 of competing compound) x 100
Below is a hypothetical table illustrating how such data would be presented.
Table 1: Hypothetical Cross-Reactivity Data for an Anti-4,4,4-Trichlorobutyric Acid Antibody
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound (Primary Analyte) | Cl₃C-CH₂-CH₂-COOH | 10.5 | 100 |
| 4,4,4-Trifluorobutyric acid | F₃C-CH₂-CH₂-COOH | 250.0 | 4.2 |
| 4-Chlorobutyric acid | Cl-CH₂-CH₂-CH₂-COOH | >1000 | <1.0 |
| Butyric acid | CH₃-CH₂-CH₂-COOH | >1000 | <1.0 |
| 3,3,3-Trichloropropionic acid | Cl₃C-CH₂-COOH | 150.7 | 7.0 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cross-reactivity studies. The following sections outline the key experimental procedures.
Hapten Synthesis and Immunogen Preparation
Small molecules like this compound are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response.[1]
-
Hapten Design: A derivative of this compound is synthesized to include a spacer arm with a reactive functional group (e.g., a carboxyl or amino group). This spacer arm facilitates conjugation to the carrier protein without masking the key epitopes of the hapten.[2]
-
Carrier Proteins: Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) or Ovalbumin (OVA) for coating plates in an ELISA.[3][] KLH is favored for immunization due to its high immunogenicity.[5]
-
Conjugation Chemistry: The choice of conjugation method depends on the available functional groups.[3] A common method is the carbodiimide reaction using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which couples a carboxyl group on the hapten to primary amines on the carrier protein to form a stable amide bond.[3][6]
-
Protocol:
-
Dissolve the carboxyl-containing hapten, EDC, and N-hydroxysuccinimide (NHS) in an appropriate solvent like DMF to activate the carboxyl group.[6]
-
Separately, dissolve the carrier protein (e.g., BSA or KLH) in a buffer solution (e.g., 0.01 M PBS, pH 7.4).[6]
-
Slowly add the activated hapten solution to the carrier protein solution while stirring.
-
Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.[6]
-
Purify the resulting conjugate by dialysis against PBS to remove unreacted hapten and coupling reagents.
-
-
Antibody Production and Screening
-
Immunization: The hapten-carrier conjugate (immunogen) is mixed with an adjuvant and injected into host animals (e.g., rabbits for polyclonal or mice for monoclonal antibodies). A series of injections are administered over several weeks to generate a high-titer antibody response.
-
Antibody Screening: The antibody titer and specificity are monitored using an indirect ELISA. Wells of a microtiter plate are coated with a hapten conjugated to a different carrier protein than the one used for immunization (e.g., OVA if KLH was the immunogen) to avoid detecting antibodies against the carrier protein itself.
Competitive Immunoassay (ic-ELISA) Development
A competitive ELISA is the most suitable format for detecting small molecules. In this format, the free analyte in the sample competes with a labeled or coated antigen for a limited number of antibody binding sites.
-
Protocol:
-
Coating: Coat the wells of a 96-well microtiter plate with the hapten-protein conjugate (e.g., this compound-OVA) and incubate.[6]
-
Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., a solution of BSA or skim milk).
-
Competition: Add standard solutions of this compound or the test samples to the wells, immediately followed by the addition of the specific antibody. Incubate to allow competition between the free analyte and the coated antigen for antibody binding.[7]
-
Washing: Wash the plate to remove unbound antibodies and analytes.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody. Incubate and wash the plate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.[8]
-
Stopping the Reaction: Stop the reaction with an acid solution (e.g., H₂SO₄).[9]
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.[9]
-
Cross-Reactivity Assessment
To determine the specificity of the antibody, the competitive ELISA is performed using a range of concentrations for each of the structurally related derivative compounds.
-
Procedure:
-
Generate a standard curve for the primary analyte (this compound) by plotting absorbance against the logarithm of the concentration.
-
From this curve, determine the IC50 value for the primary analyte.
-
For each derivative, generate a similar inhibition curve and determine its IC50 value.[9]
-
Calculate the percent cross-reactivity for each derivative using the formula provided earlier.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows in a cross-reactivity study.
Caption: Workflow for hapten-specific antibody development and cross-reactivity analysis.
References
- 1. Hapten-carrier interactions and their role in the production of monoclonal antibodies against hydrophobic haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 5. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
Performance Showdown: A Comparative Guide to Catalysts for 4,4,4-Trichlorobutyric Acid Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4,4,4-Trichlorobutyric acid, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, is typically produced through a two-step process. This guide provides an in-depth comparison of catalytic systems for the synthesis of this important compound, supported by experimental data to inform catalyst selection and process optimization.
The primary route to this compound involves the initial telomerization of vinyl chloride with carbon tetrachloride to yield 1,1,1,3-tetrachloropropane, followed by the oxidation of this intermediate. The choice of catalyst in both stages is crucial for maximizing yield, selectivity, and overall process efficiency.
Step 1: Telomerization of Vinyl Chloride and Carbon Tetrachloride
The addition of carbon tetrachloride to vinyl chloride is a free-radical process, and several catalytic systems based on iron and copper have been developed to control and enhance this reaction. These catalysts operate via an atom transfer radical addition (ATRA) mechanism.
Catalyst Performance Comparison
Below is a summary of the performance of common iron and copper-based catalysts for the synthesis of 1,1,1,3-tetrachloropropane.
| Catalyst System | Co-catalyst/Ligand | Temperature (°C) | Pressure (psig) | Reaction Time (h) | CCl₄ Conversion (%) | Selectivity for 1,1,1,3-Tetrachloropropane (%) | Yield (%) |
| Iron (Fe) powder | Tributylphosphate | 100 | - | 6.8 | 70 | 95 | ~66.5 |
| Cuprous Chloride (CuCl) | Triethanolamine | 110-125 | 72.5-145 | 5-8 | - | - | 72 (for a related pentachloropropane) |
Note: Direct side-by-side comparative data under identical conditions is limited in the available literature. The data presented is collated from different sources and should be interpreted with consideration of the varying reaction parameters.
Iron-based systems, particularly those using iron powder in conjunction with a phosphate co-catalyst, have demonstrated high selectivity towards the desired 1,1,1,3-tetrachloropropane intermediate. One patented process reports a selectivity of 95% with a carbon tetrachloride conversion of 70%.[1]
Step 2: Oxidation of 1,1,1,3-Tetrachloropropane
The second step involves the oxidation of the terminal trichloromethyl group of 1,1,1,3-tetrachloropropane to a carboxylic acid. This transformation is more challenging, and specific literature on this particular oxidation is scarce. However, general methods for the oxidation of chlorinated hydrocarbons to carboxylic acids can be adapted.
Potential Catalytic Systems
Based on analogous reactions, two promising catalytic approaches for the oxidation of 1,1,1,3-tetrachloropropane are presented below.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Potential Advantages | Potential Challenges |
| Ruthenium Trichloride (RuCl₃) | Sodium Periodate (NaIO₄) or Monopersulfate | Aqueous/Organic Biphasic | Room Temperature | High efficiency at low temperatures. | Cost of ruthenium catalyst. |
| Nitric Acid (HNO₃) | Nitric Acid | Fluorinated Alcohols (e.g., HFIP) | Room Temperature | Inexpensive oxidant. | Potential for nitration side reactions and safety concerns with concentrated nitric acid.[1][3] |
Ruthenium-catalyzed oxidations are known for their high efficiency in cleaving C-H bonds, even in chlorinated molecules.[4][5][6] Nitric acid is a powerful and cost-effective oxidant, and its reactivity can be enhanced in fluorinated solvents.[1][2][3]
Experimental Protocols
Synthesis of 1,1,1,3-Tetrachloropropane (Iron-Catalyzed)
This protocol is based on procedures described in the patent literature.[1][7]
Materials:
-
Carbon tetrachloride (CCl₄)
-
Ethylene
-
Iron (Fe) powder
-
Tributylphosphate
Procedure:
-
A stirred tank reactor is charged with carbon tetrachloride, iron powder, and tributylphosphate.
-
The mixture is heated to 100°C.
-
Ethylene is continuously fed into the reactor at a controlled rate.
-
The reaction temperature is maintained at 100°C using cooling water to manage the exothermic reaction.
-
The reaction is allowed to proceed for approximately 6.8 hours.
-
After the reaction is complete, the crude product is filtered to remove the catalyst.
-
The unreacted carbon tetrachloride and ethylene are removed by distillation.
-
The resulting 1,1,1,3-tetrachloropropane is purified by vacuum distillation.
Proposed Protocol for the Oxidation of 1,1,1,3-Tetrachloropropane (Ruthenium-Catalyzed)
This proposed protocol is adapted from general procedures for ruthenium-catalyzed oxidation of chlorinated olefins.[4]
Materials:
-
1,1,1,3-Tetrachloropropane
-
Ruthenium trichloride hydrate (RuCl₃·nH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile
-
Carbon tetrachloride
-
Water
Procedure:
-
In a round-bottom flask, dissolve 1,1,1,3-tetrachloropropane in a mixture of acetonitrile and carbon tetrachloride.
-
Add an aqueous solution of sodium periodate.
-
To the biphasic mixture, add a catalytic amount of ruthenium trichloride hydrate.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizing the Synthesis Pathway
The following diagram illustrates the two-step synthesis of this compound, highlighting the key reactants, intermediates, and catalytic stages.
Caption: Overall workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a two-step process where catalyst selection is critical for achieving high efficiency. For the initial telomerization step, both iron and copper-based catalysts are effective, with iron systems showing high selectivity in reported literature. The subsequent oxidation of 1,1,1,3-tetrachloropropane presents a greater synthetic challenge due to a lack of specific literature. However, adapting established methods for the oxidation of chlorinated hydrocarbons using ruthenium or nitric acid catalysts offers promising avenues for future research and process development. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to optimize the synthesis of this important chemical intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Nitric Acid - Wordpress [reagents.acsgcipr.org]
- 4. Effective ruthenium-catalysed oxidation of chlorinated olefins by monopersulfate in aqueous medium - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Ruthenium(III-VIII) compounds [organic-chemistry.org]
- 6. Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes [organic-chemistry.org]
- 7. ahnu.edu.cn [ahnu.edu.cn]
A Comparative Guide to Synthetic Building Blocks: Benchmarking 4,4,4-Trichlorobutyric Acid in the Context of GABA Analogue Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic strategies for producing pharmacologically relevant γ-aminobutyric acid (GABA) analogues. While direct comparative performance data for 4,4,4-Trichlorobutyric acid is not extensively published, this document benchmarks its potential utility against established building blocks used in the synthesis of prominent drugs like Baclofen and Phenibut. The comparison focuses on synthetic routes, reaction efficiency, and the chemical properties of the resulting structures.
Introduction: The Role of Building Blocks in GABA Analogue Development
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1][2] However, GABA itself has limited therapeutic use due to its inability to efficiently cross the blood-brain barrier.[3][4] This limitation has driven the development of GABA analogues—molecules designed with enhanced lipophilicity to improve bioavailability and CNS penetration.[2][5]
Prominent GABA analogues include Baclofen, a muscle relaxant; Phenibut, an anxiolytic; and Pregabalin, an anticonvulsant.[5][6][7] The synthesis of these molecules relies on specific chemical building blocks that introduce key structural motifs, such as a phenyl or alkyl group at the β-position, to increase lipophilicity.[2]
This compound is a halogenated carboxylic acid (CAS 2345-32-6) that serves as a potential building block for introducing a trichloromethyl (-CCl₃) group.[8][9] This functional group can significantly alter a molecule's steric and electronic properties, lipophilicity, and metabolic stability. This guide explores how a synthetic pathway utilizing this compound might compare to established methods for creating well-known GABA analogues.
The GABA Analogue Landscape
The core structure of therapeutically relevant GABA analogues involves a modification at the C3 (or β) position relative to the carboxyl group. This strategic modification is key to improving the pharmacological properties of the parent GABA molecule.
Comparative Analysis of Synthetic Pathways
The synthesis of GABA analogues can be achieved through various routes, each starting from different building blocks. Below, we compare established pathways for Baclofen and Phenibut with a hypothetical route for a novel trichlorinated analogue derived from this compound.
Table 1: Comparison of Building Blocks and Synthetic Outcomes
| Parameter | Baclofen Synthesis | Phenibut Synthesis | Hypothetical Trichlorinated Analogue Synthesis |
| Target Molecule | (RS)-4-amino-3-(4-chlorophenyl)butanoic acid | (RS)-4-amino-3-phenylbutanoic acid | (RS)-4-amino-3-(trichloromethyl)butanoic acid |
| Primary Building Block | p-Chlorobenzaldehyde | Benzaldehyde / Phenyl-containing precursors | This compound |
| Key Feature Introduced | 4-chlorophenyl group | Phenyl group | Trichloromethyl group |
| Overall Yield | ~50% (Reported)[10] | Varies by route | Hypothetical |
| Key Reactions | Claisen Condensation, Hoffmann Rearrangement[10] | Michael Addition, Hydrolysis, Decarboxylation[11] | Curtius or Hoffmann Rearrangement |
| Advantages | Well-established, scalable, uses inexpensive reagents.[10] | Multiple established routes exist.[6][11][12] | Introduces a novel functional group with potential for unique pharmacological properties. |
| Challenges | Multi-step process. | Some routes use toxic reagents like potassium cyanide or carcinogenic solvents like benzene.[12] | Reactivity of the trichloromethyl group; requires development and optimization. |
Table 2: Detailed Comparison of Synthetic Steps and Reagents
| Step | Baclofen Synthesis via Glutarimide[10] | Phenibut Synthesis via Michael Addition[11][13] | Hypothetical Synthesis from this compound |
| 1. C-C Bond Formation | Claisen condensation of ethyl acetoacetate and p-chlorobenzaldehyde. | Michael addition of diethyl malonate to trans-β-nitrostyrene (from benzaldehyde). | N/A (Carbon backbone is pre-formed in the building block). |
| 2. Intermediate Formation | Formation of β-(p-chlorophenyl) glutaric acid, followed by cyclization to form the corresponding glutarimide. | Formation of the Michael adduct (diethyl 2-nitro-1-phenylethylmalonate). | Conversion of the carboxylic acid to an acyl azide (for Curtius) or an amide (for Hoffmann). |
| 3. Introduction of Amino Group | Hoffmann rearrangement of the β-(p-chlorophenyl) glutarimide. | Catalytic hydrogenation of the nitro group to an amine (using Raney Nickel). | Curtius or Hoffmann rearrangement to form the amine from the corresponding intermediate. |
| 4. Final Step | Hydrolysis to yield Baclofen. | Hydrolysis and decarboxylation in concentrated HCl. | Hydrolysis of the isocyanate (Curtius) or subsequent workup to yield the final amino acid. |
| Primary Reagents | Ethyl acetoacetate, p-chlorobenzaldehyde, urea, bromine, NaOH. | Benzaldehyde, nitromethane, diethyl malonate, NaOEt, Raney Ni, HCl. | This compound, thionyl chloride, sodium azide (Curtius) or ammonia/bromine (Hoffmann). |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. The following protocols are based on published literature for the synthesis of Baclofen and Phenibut.
Protocol 1: Synthesis of Baclofen via Hoffmann Rearrangement[10]
-
Claisen Condensation: Ethyl acetoacetate is condensed with p-chlorobenzaldehyde to form an intermediate, which is then used to synthesize β-(p-chlorophenyl) glutaric acid.
-
Imide Formation: The resulting glutaric acid is heated with urea to form β-(p-chlorophenyl) glutarimide.
-
Hoffmann Rearrangement: The glutarimide is treated with an alkaline solution of sodium hypobromite (prepared from bromine and sodium hydroxide). The rearrangement converts the imide to an amino acid precursor.
-
Hydrolysis: Acid hydrolysis of the reaction mixture yields Baclofen hydrochloride, which is then neutralized to obtain the final product. An overall yield of 50% is reported for this strategy.[10]
Protocol 2: Synthesis of Phenibut via Michael Addition[11][13]
-
Aldol Condensation: Benzaldehyde is condensed with nitromethane to produce trans-β-nitrostyrene.
-
Michael Addition: The trans-β-nitrostyrene is reacted with diethyl malonate in the presence of a base (e.g., sodium ethoxide) to form the diethyl ester adduct.
-
Reduction and Decarboxylation: The adduct undergoes catalytic hydrogenation with Raney nickel to reduce the nitro group to an amine. This is followed by hydrolysis and decarboxylation in concentrated hydrochloric acid under reflux to yield Phenibut.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the established Baclofen synthesis and a proposed route utilizing this compound.
Workflow 1: Established Baclofen Synthesis
Workflow 2: Hypothetical Synthesis from this compound
Conclusion
While established building blocks like p-chlorobenzaldehyde and various phenyl precursors offer reliable and high-yield pathways to proven therapeutics like Baclofen and Phenibut, the exploration of novel building blocks is essential for drug discovery. This compound represents a readily available starting material for the synthesis of a novel β-(trichloromethyl)-GABA analogue.
The primary advantage of using this compound is the direct incorporation of the trichloromethyl group, a moiety known to modulate bioactivity. The proposed synthetic route via a Hoffmann or Curtius rearrangement is chemically plausible and leverages well-understood named reactions. However, this pathway is currently hypothetical and would require significant experimental validation to determine yields, optimal conditions, and the pharmacological profile of the resulting compound. This guide serves as a framework for researchers to evaluate the potential of this and other novel building blocks in the rational design of next-generation CNS-active agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenibut: Clinical uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Page loading... [guidechem.com]
- 9. scbt.com [scbt.com]
- 10. A facile and efficient synthesis of Baclofen [icc.journals.pnu.ac.ir]
- 11. Phenibut synthesis - chemicalbook [chemicalbook.com]
- 12. EA026591B1 - Method for obtaining phenibut production semi-products - Google Patents [patents.google.com]
- 13. brieflands.com [brieflands.com]
Safety Operating Guide
Proper Disposal of 4,4,4-Trichlorobutyric Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4,4,4-Trichlorobutyric acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1] Improper disposal can lead to hazardous situations and environmental contamination. Therefore, a structured and informed approach to its waste management is imperative. This guide outlines the necessary steps, from immediate safety precautions to the final disposal process.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
In the event of accidental contact, immediate action is crucial. For skin contact, remove all contaminated clothing and rinse the affected area with copious amounts of water.[1][2] For eye contact, flush with water for several minutes, removing contact lenses if present and easy to do so.[2][3] In either case, seek immediate medical attention.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound.
| Property | Value | Reference |
| CAS Number | 2345-32-6 | [1][2][4] |
| Molecular Formula | C4H5Cl3O2 | [2] |
| Molecular Weight | 191.44 g/mol | [2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with local, state, and federal regulations. The primary recommended method of disposal is through an approved hazardous waste disposal plant.[1]
1. Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Ensure the storage area is designed for corrosive materials.[1]
2. Neutralization (if applicable and permitted):
-
For small spills, neutralization may be an option prior to collection. However, for bulk disposal, direct collection is preferred.
-
If neutralization is performed, it should be done by trained personnel using a weak base, such as sodium bicarbonate, with extreme caution due to the potential for a vigorous reaction.
3. Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the collected waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.
-
An alternative disposal method for this type of chemical can be incineration in a chemical incinerator equipped with an afterburner and scrubber, after being dissolved or mixed with a combustible solvent.[5] This should only be performed by a licensed professional waste disposal service.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these established procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always refer to the specific Safety Data Sheet and local regulations for the most current and detailed guidance.
References
Personal protective equipment for handling 4,4,4-Trichlorobutyric acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 4,4,4-Trichlorobutyric acid. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact. Given that this compound is a corrosive solid, all personnel must be trained in handling such materials and be familiar with the location and operation of emergency equipment.[1]
Immediate Safety Information
This compound is a corrosive solid that can cause severe skin burns and eye damage upon contact.[2] The dust from corrosive solids can be particularly hazardous if inhaled, reacting with moisture in the respiratory tract and causing injury.[1] It is imperative to handle this chemical with appropriate personal protective equipment in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]
-
Skin Contact: Promptly remove all contaminated clothing and wash the affected area with soap and water for a minimum of 15 minutes.[5] If irritation persists, seek medical attention. For extensive skin contact, use an emergency shower.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. The selection of specific PPE should be based on a thorough risk assessment of the planned experimental procedure.[3]
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and dust. A face shield alone is not sufficient.[1][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) | To prevent direct skin contact.[1][7] |
| Body Protection | Chemical-resistant lab coat or apron | To protect skin and personal clothing from spills and splashes.[6][7] |
| Respiratory Protection | NIOSH-approved respirator | Required if working outside a fume hood or if there is a risk of inhaling dust or vapors.[4][7] |
| Foot Protection | Closed-toe shoes | To protect feet from spills. |
Operational Plan for Handling
This step-by-step workflow ensures the safe handling of this compound from receipt to use in experiments.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals to be used.
-
Inspect all PPE for integrity before use.
-
Prepare the work area within a chemical fume hood.[3] Ensure that spill cleanup materials are readily available.[1] This includes a neutralizing agent like sodium bicarbonate.[8][9]
-
-
Handling:
-
Weighing: Carefully weigh the solid acid in the fume hood to minimize dust generation.
-
Dissolving: When preparing solutions, always add the acid slowly to the solvent. Never add solvent to the acid, as this can cause splashing and an exothermic reaction.[1]
-
-
Post-Experiment:
-
Decontaminate all glassware and equipment that came into contact with the acid.
-
Segregate all waste materials as described in the disposal plan below.
-
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Storage:
-
Solid Waste: Collect any unused this compound and contaminated materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed, and corrosion-resistant container.
-
Liquid Waste: Acidic solutions should be collected in a separate, labeled, and sealed waste container. Do not mix acidic waste with other types of chemical waste, especially bases or cyanides, to avoid violent reactions.[10]
-
Storage: Store all waste containers in a designated, well-ventilated secondary containment area away from incompatible materials while awaiting pickup by a licensed professional waste disposal service.[10]
Spill Cleanup Protocol:
In the event of a spill, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.[5]
-
Evacuate: If the spill is large or poses a significant inhalation hazard, evacuate the area.
-
PPE: Before cleaning a small, manageable spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[5][11]
-
Containment: Create a dike around the spill using an inert absorbent material like vermiculite or sand to prevent it from spreading.[4][5]
-
Neutralization: For acid spills, slowly and carefully cover the spill with a neutralizing agent such as sodium bicarbonate or soda ash.[8][9] Avoid creating dust.
-
Collection: Once the acid is neutralized, carefully sweep or scoop the material into a designated hazardous waste container.[8]
-
Decontamination: Clean the spill area thoroughly with soap and water.[5]
-
Disposal: Label the waste container with its contents and dispose of it through your institution's hazardous waste management program.[8]
References
- 1. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 2. synquestlabs.com [synquestlabs.com]
- 3. safeti.com [safeti.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 6. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. westlab.com [westlab.com]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. benchchem.com [benchchem.com]
- 11. acs.org [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
